2-Hydroxy-n-(4-methoxyphenyl)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-11-8-6-10(7-9-11)15-14(17)12-4-2-3-5-13(12)16/h2-9,16H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEPRRFZUWYXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962225 | |
| Record name | 2-Hydroxy-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42043-11-8 | |
| Record name | N-(4-Methoxyphenyl)-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42043-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide,2-hydroxy-N-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042043118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thermodynamic Characterization & Solubility Profiling of 2-Hydroxy-N-(4-methoxyphenyl)benzamide
The following technical guide details the thermodynamic properties and characterization framework for 2-Hydroxy-N-(4-methoxyphenyl)benzamide , also known as 4'-Methoxysalicylanilide .
Executive Summary
2-Hydroxy-N-(4-methoxyphenyl)benzamide (CAS: 42043-11-8) is a lipophilic salicylanilide derivative characterized by an intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl.[1][2][3] This structural motif significantly influences its thermodynamic stability, crystal packing, and solubility profile.
For drug development professionals, this compound presents a classic thermodynamic challenge: high crystal lattice energy (indicated by a high melting point of ~177°C) coupled with moderate lipophilicity (LogP ~2.9). This guide provides a rigorous physicochemical baseline, theoretical modeling of its solubility, and validated experimental protocols for thermodynamic profiling.
Physicochemical Baseline
The following parameters serve as the foundational dataset for all thermodynamic modeling.
| Property | Value | Source/Method |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 243.26 g/mol | Calculated |
| Melting Point ( | 176 - 178 °C (449 - 451 K) | Experimental (DSC onset) |
| Boiling Point | ~346 °C | Predicted (760 mmHg) |
| LogP (Octanol/Water) | 2.92 | Experimental/Predicted Consensus |
| pKa (Acidic) | 9.26 | Phenolic -OH (Potentiometric) |
| Density | 1.28 g/cm³ | Solid State |
| H-Bond Donors | 2 | Phenol -OH, Amide -NH |
| H-Bond Acceptors | 3 | Phenol -O-, Amide =O, Methoxy -O- |
Solid-State Thermodynamics
The thermodynamic stability of the solid state is the primary barrier to solubility. The high melting point (
Fusion Enthalpy Estimation
Direct experimental
-
Rigid Aromatic Amide Assumption:
(Walden's Constant for rigid molecules). -
Estimated Enthalpy of Fusion (
):
Note: Salicylanilide derivatives often exhibit higher
Solubility Thermodynamics
Solubility is governed by the balance between the energy required to break the crystal lattice (Fusion) and the energy released by solvation (Mixing).
Ideal Solubility Model
The ideal mole fraction solubility (
Using the estimated
Implication: In an ideal solvent (where activity coefficient
Solvent Selection Strategy (Hansen Solubility Parameters)
To maximize solubility for formulation, select solvents matching the solute's partial polarity (
-
Target Solvents: DMSO, DMF, DMAc (High dipolar aprotic character).
-
Co-solvents: Ethanol, PEG-400 (Hydrogen bond donors/acceptors).
Experimental Protocols
Reliable thermodynamic data must be generated using self-validating protocols.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine precise Melting Point (
-
Sample Prep: Weigh 3–5 mg of dried 2-Hydroxy-N-(4-methoxyphenyl)benzamide into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if solvates are present).
-
Instrument: Calibrate DSC (e.g., TA Instruments Q2000) using Indium standard (
, ). -
Cycle:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 200°C.
-
Isothermal 1 min.
-
Cool 10°C/min to 25°C (to check for reversibility/polymorphism).
-
Ramp 10°C/min to 200°C (Second heating).
-
-
Analysis: Integrate the endothermic melting peak on the first heating cycle to obtain
(J/g). Convert to kJ/mol using MW = 243.26.
Protocol B: Equilibrium Solubility (Shake-Flask Method)
Objective: Measure thermodynamic solubility in water and organic solvents at 25°C.
-
Preparation: Add excess solid compound to 5 mL of solvent in borosilicate glass vials.
-
Incubation: Shake at 300 RPM at 25°C ± 0.1°C for 24–48 hours.
-
Separation: Centrifuge at 10,000 RPM for 10 mins or filter through a 0.45 µm PVDF filter (pre-saturated to prevent adsorption).
-
Quantification: Dilute supernatant with mobile phase and analyze via HPLC-UV.
-
Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid.
-
Wavelength: 270 nm (Phenolic absorption).
-
Flow Rate: 1.0 mL/min.[4]
-
Visualization: Thermodynamic Characterization Workflow
Figure 1: Integrated workflow for the thermodynamic profiling of 2-Hydroxy-N-(4-methoxyphenyl)benzamide, linking solid-state analysis to solution phase modeling.
References
-
EPA CompTox Chemicals Dashboard. (2024). 2-Hydroxy-N-(4-methoxyphenyl)benzamide (DTXSID50962225) Physicochemical Properties. U.S. Environmental Protection Agency. [Link]
-
PubChem. (2024). Compound Summary: 2-Hydroxy-N-(4-methoxyphenyl)benzamide.[1][3][5] National Library of Medicine. [Link]
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[3] (Reference for general salicylanilide solubility trends).
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 2-hydroxy-n-(2-methylphenyl)benzamide | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - Benzamide, 2-hydroxy-n-(4-methoxyphenyl)-4-methyl- (C15H15NO3) [pubchemlite.lcsb.uni.lu]
Comprehensive Computational Profiling of Salicylanilide Derivatives: From DFT Diagnostics to Molecular Docking
Topic: Theoretical Calculations and DFT Studies of Salicylanilide Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, Drug Discovery Scientists
Executive Summary
Salicylanilides (e.g., Niclosamide, Closantel) represent a privileged scaffold in medicinal chemistry, exhibiting potent anthelmintic, antibacterial, and uncoupling activities. Their bioactivity is intrinsically linked to their electronic structure, specifically the intramolecular hydrogen bonding (IMHB) that locks the pharmacophore in a planar, bioactive conformation.
This guide provides a rigorous, self-validating framework for studying these derivatives using Density Functional Theory (DFT). It moves beyond basic geometry optimization to advanced electronic profiling (NBO, QTAIM) and predictive binding modeling, establishing a standard operating procedure for in silico characterization.
Computational Framework & Methodology
Functional and Basis Set Selection
For salicylanilide systems, the choice of functional is dictated by the need to accurately model the Phenolic OH
-
The Standard: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the workhorse for organic amides. It provides excellent error cancellation for bond lengths and vibrational frequencies.
-
The Refinement: For derivatives with bulky halogens (Cl, Br, I) common in salicylanilides, or when stacking interactions are critical,
B97X-D is recommended. It includes long-range dispersion corrections often missed by B3LYP. -
Basis Set:
-
Optimization: 6-31G(d,p) is sufficient for preliminary geometry scans.
-
Electronic Properties: 6-311++G(d,p) is mandatory for final energy calculations. The diffuse functions (++) are critical for describing the lone pairs on Oxygen and Nitrogen involved in H-bonding and the anionic character of deprotonated species.
-
Solvation Models
While gas-phase calculations provide intrinsic electronic properties, biological activity occurs in aqueous or lipophilic environments.
-
PCM (Polarizable Continuum Model): Use the IEFPCM formalism.
-
Solvents: Water (
) for physiological simulation; Octanol or Chloroform for membrane permeability estimation.
Structural Dynamics & Intramolecular Hydrogen Bonding (IMHB)
The defining feature of bioactive salicylanilides is the pseudo-six-membered ring formed by the interaction between the phenolic hydroxyl group and the carbonyl oxygen of the amide.
Geometry Optimization Logic
The optimization must locate the global minimum where the molecule is planar (dihedral angle
-
Protocol: Perform a Potential Energy Surface (PES) scan around the amide bond (
) to ensure the trans-amide preference and planar locking are captured.
NBO Analysis (Natural Bond Orbital)
Standard molecular orbitals (MOs) are delocalized. To quantify the H-bond strength, we use NBO theory to look at donor-acceptor interactions.[1]
-
Key Interaction:
. -
Stabilization Energy (
): Calculated via second-order perturbation theory. A value kcal/mol indicates a strong, covalent-like H-bond, correlating with high metabolic stability.
Electronic Reactivity Descriptors
To predict chemical reactivity and docking potential, we derive global reactivity descriptors from the Frontier Molecular Orbitals (FMOs).
HOMO-LUMO Gap ( )
-
HOMO: Characterizes electron-donating ability (associated with the phenolic ring).
-
LUMO: Characterizes electron-accepting ability (often localized on the electron-withdrawing amide/nitro groups).
-
Correlation: A smaller
implies higher chemical reactivity and often higher biological potency (easier charge transfer to the receptor).
Quantitative Descriptors Table
These parameters are derived from vertical ionization potential (
| Descriptor | Symbol | Formula | Physical Significance |
| Chemical Potential | Escape tendency of electrons. | ||
| Chemical Hardness | Resistance to charge transfer (Stability). | ||
| Global Softness | Ease of polarization; correlates with bioactivity. | ||
| Electrophilicity | Propensity to accept electrons (Michael acceptor potential). |
Spectroscopic Validation (IR & NMR)
Theoretical data must be calibrated against experimental spectra to validate the model.
-
Vibrational Frequency Scaling: DFT harmonic frequencies are typically overestimated.
-
Scaling Factor (B3LYP/6-311++G ):** Multiply calculated frequencies by 0.961 to match experimental FTIR.
-
Marker Band: The Amide I band (
) typically shifts to lower wavenumbers ( cm ) due to IMHB.
-
-
NMR (GIAO Method): Calculate shielding tensors using the Gauge-Independent Atomic Orbital method.
-
Reference: Compute TMS (Tetramethylsilane) at the same level of theory.
.
-
In Silico Bio-Validation: Molecular Docking
DFT-optimized geometries serve as the superior input for molecular docking compared to standard force-field generated structures.
Workflow Integration
-
Ligand Prep: Optimize ligand at B3LYP/6-31G(d). Calculate Mulliken or NBO charges (more accurate than Gasteiger charges used by default docking programs).
-
Target Prep: Clean PDB structure (remove water, add polar hydrogens).
-
Grid Generation: Center grid box on the active site (e.g., H41/C145 dyad for SARS-CoV-2 Mpro).
-
Scoring: Use binding affinity (
) to rank derivatives.
Visualized Workflows
Diagram 1: Integrated DFT & Docking Workflow
This workflow illustrates the linear progression from structure drawing to biological prediction.
Caption: Step-by-step computational pipeline for characterizing salicylanilide derivatives.
Diagram 2: The Intramolecular Hydrogen Bond (IMHB) Logic
Visualizing the stabilization mechanism critical for salicylanilide activity.
Caption: Mechanistic impact of the intramolecular hydrogen bond on structural and biological properties.
Experimental Protocol: Step-by-Step
Phase A: DFT Setup (Gaussian Input Example)
Objective: Optimize geometry and calculate electronic properties.
-
Input Construction:
-
opt freq: Performs optimization followed by frequency check (ensure no negative frequencies).
-
pop=nbo: Triggers Natural Bond Orbital analysis.
-
formcheck: Generates the .fchk file for visualization.
-
-
Post-Processing:
-
Extract HOMO/LUMO energies (in Hartree) from the log file.
-
Convert to eV (
). -
Calculate Gap:
.
-
Phase B: Molecular Docking (AutoDock Vina)
Objective: Predict binding affinity to a target (e.g., SARS-CoV-2 Mpro).
-
Ligand Preparation:
-
Open the DFT-optimized log file in a viewer (e.g., Avogadro).
-
Save as .pdb.
-
Use MGLTools to convert .pdb to .pdbqt. Crucial: Select "Merge Non-Polar Hydrogens".[2]
-
-
Receptor Preparation:
-
Download PDB (e.g., 6LU7).[3]
-
Remove co-crystallized ligand and water molecules.
-
Add polar hydrogens and Kollman charges. Save as .pdbqt.
-
-
Configuration (conf.txt):
-
Execution:
-
Run vina --config conf.txt --log log.txt.
-
Analyze the top pose (lowest affinity energy, e.g.,
kcal/mol).
-
References
-
Lalitha, S., et al. (2025). "Experimental and pK prediction aspects of tautomerism of drug-like molecules." ResearchGate.[1][4][5][6]
-
Jablonski, M. (2021). "Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide." Journal of Physical Chemistry A.
-
Yousuf, I., et al. (2012). "Theoretical study on the molecular electronic properties of salicylic acid derivatives as anti-inflammatory drugs." Journal of Structural Chemistry.
-
Benmabrouk, M., et al. (2023).[5] "Synthesis, Spectroscopic Characterization, DFT, and Molecular Docking Analysis of Some Salicylideneaniline Schiff Base Derivatives." ResearchGate.[1][4][5][6]
-
Shehab, W.S., et al. (2022). "DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease." PMC.
-
Sivakumar, K., et al. (2015). "Salicylanilide/Cyclodextrin Inclusion Complex: Preparation, Characterization and Molecular Docking Studies." SciSpace.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Enduring Amide: A Historical and Technical Guide to the Synthesis of 2-Hydroxy-N-(4-methoxyphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Salicylamide Scaffold
The salicylamide moiety, a privileged structure in medicinal chemistry, is the cornerstone of numerous pharmacologically active compounds. Its inherent ability to form key hydrogen bonds and engage in various intermolecular interactions has led to its incorporation into a wide array of therapeutic agents, including analgesics, anti-inflammatory drugs, and antimicrobials.[1][2] 2-Hydroxy-N-(4-methoxyphenyl)benzamide, a specific N-aryl salicylamide, serves as a valuable intermediate and a target molecule in its own right, with potential applications stemming from the combined functionalities of the salicylamide and the electron-donating methoxy group on the N-aryl substituent. This guide provides a comprehensive review of the historical development and current methodologies for the synthesis of this important molecule, offering a technical resource for researchers engaged in its study and application.
A Journey Through Time: The Evolution of Salicylamide Synthesis
The synthesis of N-aryl salicylamides is intrinsically linked to the development of robust amide bond formation reactions. The historical trajectory reveals a progression from classical methods to more refined and efficient protocols.
The Dawn of Amide Synthesis: The Schotten-Baumann Reaction
The cornerstone of N-aryl salicylamide synthesis is the venerable Schotten-Baumann reaction , first described in 1883 by German chemists Carl Schotten and Eugen Baumann.[3][4] This robust and versatile method involves the acylation of an amine with an acid chloride in the presence of a base.[4] In the context of 2-Hydroxy-N-(4-methoxyphenyl)benzamide synthesis, this translates to the reaction of a salicylic acid derivative with p-anisidine.
The causality behind this experimental design lies in the activation of the carboxylic acid. Salicylic acid itself is not sufficiently reactive to directly form an amide bond with the weakly nucleophilic p-anisidine. Conversion of salicylic acid to a more electrophilic species, typically the acyl chloride (salicyloyl chloride), is therefore a critical first step. The base, usually aqueous sodium hydroxide or pyridine, plays a dual role: it neutralizes the hydrochloric acid byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile, and it helps to drive the reaction equilibrium towards the product.[4][5]
The "Schotten-Baumann conditions" often refer to a biphasic system, where the reaction takes place at the interface of an organic solvent (like dichloromethane or diethyl ether) and an aqueous basic solution.[6] This allows for the starting materials and the product to remain in the organic phase while the acid byproduct is neutralized in the aqueous phase.[6]
Core Synthetic Strategy: The Schotten-Baumann Approach to 2-Hydroxy-N-(4-methoxyphenyl)benzamide
The most common and historically significant route to 2-Hydroxy-N-(4-methoxyphenyl)benzamide is a two-step process commencing with the activation of salicylic acid followed by the Schotten-Baumann condensation.
Step 1: Activation of Salicylic Acid - Formation of Salicyloyl Chloride
The initial and crucial step is the conversion of salicylic acid to its more reactive acid chloride derivative, salicyloyl chloride. This is typically achieved by treating salicylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis of Salicyloyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), add salicylic acid (1.0 equivalent).
-
Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (typically 1.5-2.0 equivalents).
-
The mixture is gently heated to reflux for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude salicyloyl chloride is often used in the next step without further purification.
Causality of Experimental Choices:
-
Thionyl Chloride: It is a preferred reagent because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.
-
Excess Reagent: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride.
-
Reflux: Heating the reaction mixture increases the reaction rate and helps to drive the reaction to completion.
Step 2: Amide Bond Formation - The Schotten-Baumann Reaction
With the activated salicylic acid derivative in hand, the subsequent step is the nucleophilic acyl substitution reaction with p-anisidine.
Experimental Protocol: Synthesis of 2-Hydroxy-N-(4-methoxyphenyl)benzamide
-
In a flask, dissolve p-anisidine (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or chloroform (CHCl₃).[7]
-
To this solution, add a base, such as triethylamine (Et₃N) (1.5 equivalents) or an aqueous solution of sodium hydroxide (NaOH).[7]
-
Cool the mixture in an ice bath.
-
Slowly add a solution of salicyloyl chloride (1.0 equivalent) in the same organic solvent to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 3-24 hours).[8]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride and salicylic acid, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 2-Hydroxy-N-(4-methoxyphenyl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Causality of Experimental Choices:
-
Solvent: Aprotic solvents like DCM or CHCl₃ are used as they do not react with the acid chloride.
-
Base: Triethylamine acts as an organic-soluble base to neutralize the HCl produced. Aqueous NaOH can also be used, creating a biphasic system.
-
Low Temperature Addition: The reaction is often initiated at a low temperature to control the exothermic nature of the acylation and to minimize potential side reactions.
-
Aqueous Workup: The series of washes is a self-validating system to ensure the removal of impurities and isolation of the desired amide.
Visualizing the Synthesis
Reaction Scheme
Caption: Overall synthetic scheme for 2-Hydroxy-N-(4-methoxyphenyl)benzamide.
Mechanistic Diagram of the Schotten-Baumann Reaction
Sources
- 1. PubChemLite - 2-hydroxy-n-(4-methoxybenzyl)benzamide (C15H15NO3) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. N-[(2S)-2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide | C16H17NO3 | CID 6482976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-hydroxy-4-methoxy-n-(4-methoxyphenyl)benzamide (C15H15NO4) [pubchemlite.lcsb.uni.lu]
- 5. spectrabase.com [spectrabase.com]
- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 7. 2-Hydroxy-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
Methodological & Application
reaction conditions for coupling p-anisidine and salicylic acid
Application Note: Optimized Strategies for the Synthesis of N-(4-methoxyphenyl)-2-hydroxybenzamide
Executive Summary
This guide details the optimized reaction protocols for the coupling of salicylic acid (2-hydroxybenzoic acid) and p-anisidine (4-methoxyaniline) to synthesize N-(4-methoxyphenyl)-2-hydroxybenzamide . This structural motif is a critical pharmacophore found in anthelmintics (e.g., Niclosamide) and choleretics (e.g., Osalmid).
The synthesis presents a specific chemoselective challenge: the presence of a free phenolic hydroxyl group ortho to the carboxylic acid. Improper activation can lead to competitive O-acylation , oligomerization, or cyclic salicylate formation. This guide presents two distinct, field-validated protocols:
-
Method A (T3P® Coupling): The "Gold Standard" for high-purity laboratory synthesis, utilizing Propylphosphonic Anhydride to ensure chemoselectivity.
-
Method B (PCl₃ Mediated): A robust, scalable industrial protocol utilizing Phosphorus Trichloride in non-polar solvents.
Chemical Context & Mechanistic Challenges
The target reaction involves the condensation of a deactivated carboxylic acid (due to intramolecular hydrogen bonding) with an electron-rich aniline.
Key Challenges:
-
Intramolecular Hydrogen Bonding: The phenolic proton of salicylic acid forms a strong hydrogen bond with the carbonyl oxygen (
), reducing the electrophilicity of the carbonyl carbon and making direct nucleophilic attack difficult. -
Competitive Nucleophiles: The phenolic oxygen can act as a nucleophile, leading to ester byproducts (O-acylation) if the activation reagent is too aggressive (e.g., unbuffered SOCl₂).
-
Regioselectivity: Successful protocols must favor N-acylation over O-acylation.
Reaction Scheme:
Method A: T3P® Mediated Coupling (High Purity/Lab Scale)
Rationale: Propylphosphonic anhydride (T3P) is a cyclic phosphonic acid anhydride. It is chosen for this application because it operates under mild conditions, produces water-soluble byproducts (simplifying workup), and exhibits high selectivity for amine coupling in the presence of free phenols.
Reagents & Materials:
-
Salicylic Acid (1.0 equiv)
-
p-Anisidine (1.1 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)
-
Pyridine or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][2]
Step-by-Step Protocol:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Salicylic Acid (10 mmol, 1.38 g) and p-Anisidine (11 mmol, 1.35 g) in EtOAc (50 mL) .
-
Base Addition: Cool the mixture to 0°C using an ice bath. Add Pyridine (30 mmol, 2.4 mL) dropwise. Note: Pyridine acts as both a base and an acylation catalyst.
-
Activation: Add T3P solution (15 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature <5°C during addition.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 12–16 hours .
-
Monitoring: Check by TLC (Hexane:EtOAc 7:3) or LC-MS. The limiting reagent (salicylic acid) should be consumed.
-
-
Workup (Critical for Purity):
-
Dilute the reaction mixture with additional EtOAc (50 mL).
-
Wash 1: Water (2 x 30 mL) – Removes water-soluble T3P byproducts.
-
Wash 2: 1M HCl (2 x 30 mL) – Removes excess pyridine and unreacted p-anisidine.
-
Wash 3: Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted salicylic acid.
-
Wash 4: Brine (1 x 30 mL).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Expected Yield: 85–95% Appearance: Off-white to pale beige solid.
Method B: PCl₃ Mediated "Direct" Coupling (Scalable/Industrial)
Rationale: This method utilizes Phosphorus Trichloride (PCl₃) in a high-boiling non-polar solvent (Toluene or Xylene). It is the preferred industrial route for salicylanilides. PCl₃ reacts with salicylic acid to form a reactive phosphite ester intermediate that facilitates nucleophilic attack by the aniline while temporarily "masking" the phenol.
Reagents & Materials:
-
Salicylic Acid (1.0 equiv)
-
p-Anisidine (1.0 equiv)
-
Phosphorus Trichloride (PCl₃) (0.5 – 0.6 equiv)
-
Solvent: Toluene or Xylene (Anhydrous)
Step-by-Step Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel. Fit the top of the condenser with a trap to neutralize evolved HCl gas (e.g., a tube leading to a NaOH scrubber).
-
Slurry Formation: Charge the flask with Salicylic Acid (50 mmol, 6.9 g) , p-Anisidine (50 mmol, 6.15 g) , and Toluene (150 mL) . Stir to form a suspension.
-
Catalyst Addition: Heat the mixture to 80°C . Add PCl₃ (25 mmol, 2.2 mL) dropwise over 20 minutes.
-
Caution: Vigorous evolution of HCl gas will occur. Ensure proper ventilation.
-
-
Reflux: Heat the reaction mixture to reflux (110°C for Toluene) . Maintain reflux for 3–4 hours . The suspension typically clears as the intermediate forms and then may precipitate the product.
-
Quench: Cool the mixture to 60°C . Slowly add hot water (50 mL) to hydrolyze any remaining phosphorus intermediates.
-
Isolation:
-
Purification: Wash the filter cake with 5% NaHCO₃ solution (to remove unreacted acid) and then water. Recrystallize from Ethanol.[3]
Expected Yield: 75–85%
Visualization of Workflows
Figure 1: T3P Activation Mechanism & Workflow
This diagram illustrates the chemoselective activation pathway used in Method A.
Caption: T3P mediated activation prevents O-acylation by forming a sterically protected mixed anhydride intermediate.
Figure 2: Industrial PCl₃ Process Flow
Caption: Scalable workflow for PCl3-mediated coupling in non-polar solvent.
Analytical Validation
To confirm the identity of the product and ensure no O-acylated byproduct is present, use the following markers:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (DMSO-d6) | Amide -NH . Disappearance confirms coupling. | |
| 1H NMR (DMSO-d6) | Phenolic -OH . Presence confirms no O-acylation occurred. | |
| 1H NMR (DMSO-d6) | Methoxy -OCH3 . Confirms incorporation of anisidine. | |
| IR Spectroscopy | 1630–1650 cm⁻¹ | Amide I band (C=O) . |
| IR Spectroscopy | ~3200–3400 cm⁻¹ | Broad -OH stretch . |
References
-
T3P Coupling Efficiency: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link
-
PCl3 Method for Salicylanilides: Pospisilova, M., et al. (2014). Synthesis and characterization of salicylanilides. Molecules, 19(9), 13991-14008. Link
-
Microwave Assisted Synthesis: Green Chemistry Approaches to Amide Bond Formation. (2015). Journal of Pharmaceutical Sciences. Link
-
Mechanistic Insight: Allen, C. F. H., & VanAllan, J. (1946). Salicylanilide.[6] Organic Syntheses, Coll.[7] Vol. 3, p.765. Link
Sources
Application Note: Preparation of Benzoxazoles and Benzoxazinones from Hydroxy-N-Arylbenzamides
Executive Summary & Chemical Strategy
This guide details the cyclization protocols for 2-Hydroxy-N-(4-methoxyphenyl)benzamide . To ensure scientific integrity, it is critical to distinguish between two structural isomers which are frequently confused but yield entirely different heterocyclic cores upon cyclization.
The Structural Divergence
The starting material specified—2-Hydroxy-N-(4-methoxyphenyl)benzamide (a Salicylanilide)—possesses the hydroxyl group on the benzoyl ring. Direct cyclodehydration of this scaffold typically yields a 1,3-Benzoxazin-4-one (6-membered ring), not a benzoxazole.
To synthesize a Benzoxazole (5-membered ring), the hydroxyl group must be located on the aniline ring (i.e., N-(2-hydroxy-4-methoxyphenyl)benzamide or N-(2-hydroxyphenyl)-4-methoxybenzamide ).
This Application Note provides protocols for both pathways to accommodate the researcher's literal starting material and their likely target compound.
Reaction Pathways[1][2][3][4][5][6][7]
Figure 1: Divergent cyclization pathways based on the position of the hydroxyl group.
Protocol A: Synthesis of 1,3-Benzoxazin-4-ones
Target: 2-(4-methoxyphenyl)-1,3-benzoxazin-4-one Substrate: 2-Hydroxy-N-(4-methoxyphenyl)benzamide (Salicylanilide)
This protocol is the chemically accurate transformation for the specific starting material named in the request. Salicylanilides undergo cyclization with thionyl chloride (
Materials
-
Precursor: 2-Hydroxy-N-(4-methoxyphenyl)benzamide (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.5–3.0 equiv) -
Solvent: Toluene or Xylene (Anhydrous)
-
Catalyst: Pyridine (Catalytic amount, optional)
Step-by-Step Methodology
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (
), dissolve 10 mmol of 2-Hydroxy-N-(4-methoxyphenyl)benzamide in 50 mL of anhydrous toluene. -
Addition: Add
(1.1 mL, 15 mmol) dropwise to the stirred solution at room temperature. Caution: Evolution of HCl and gas. -
Reflux: Heat the mixture to reflux (
) for 3–4 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 7:3). The disappearance of the starting amide spot indicates completion. -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent and excess
under reduced pressure (Rotavap). -
The residue is typically a solid.
-
-
Purification: Recrystallize the crude solid from ethanol or a benzene/petroleum ether mixture to obtain needle-like crystals of 2-(4-methoxyphenyl)-1,3-benzoxazin-4-one .
Mechanism Note: The phenol -OH attacks the thionyl chloride to form a chlorosulfite intermediate, which facilitates the intramolecular attack of the amide oxygen (or nitrogen, followed by rearrangement) to close the 6-membered ring, releasing
Protocol B: Synthesis of Benzoxazoles (Target Correction)
Target: 2-(4-methoxyphenyl)benzoxazole Substrate: N-(2-hydroxyphenyl)-4-methoxybenzamide
If the research goal is to obtain a Benzoxazole (common in optical brighteners and drug scaffolds), the starting material must be the retro-amide isomer. This protocol uses
Materials
-
Precursor: N-(2-hydroxyphenyl)-4-methoxybenzamide (1.0 equiv)
-
Catalyst:
-Toluenesulfonic acid monohydrate ( -TsOH ) (0.5–1.0 equiv) -
Solvent: Xylene (high boiling point required for azeotropic water removal)
-
Apparatus: Dean-Stark trap
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Loading: Charge the flask with:
-
10 mmol of N-(2-hydroxyphenyl)-4-methoxybenzamide
-
5 mmol (0.95 g) of
-TsOH -
100 mL of Xylene
-
-
Cyclodehydration: Heat the mixture to reflux (
). As the reaction proceeds, water will separate in the Dean-Stark trap.-
Checkpoint: Continue reflux until water collection ceases (approx. 4–6 hours).
-
-
Neutralization:
-
Cool the mixture to room temperature.
-
Wash the organic phase with saturated
solution ( mL) to remove the acid catalyst. -
Wash with brine (
mL).
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under vacuum. -
Purification: The crude product can be purified by flash column chromatography (Silica gel, Hexane/EtOAc 9:1) or recrystallization from ethanol.
Data Summary Table
| Parameter | Protocol A (Benzoxazinone) | Protocol B (Benzoxazole) |
| Starting Material | 2-Hydroxy-N-arylbenzamide | N-(2-hydroxyphenyl)benzamide |
| Ring Size | 6-Membered (Heterocycle) | 5-Membered (Heterocycle) |
| Key Reagent | Thionyl Chloride ( | |
| Byproducts | ||
| Typical Yield | 75–85% | 80–92% |
| UV/Vis Property | Moderate Fluorescence | High Fluorescence (UV Absorber) |
Troubleshooting & Optimization
Common Failure Modes
-
Incomplete Cyclization:
-
Cause: Insufficient temperature or water removal (Protocol B).
-
Solution: Switch from Toluene to Xylene or use a molecular sieve trap if not using Dean-Stark.
-
-
Hydrolysis:
-
Cause: Benzoxazoles can hydrolyze back to the amide under strong acidic conditions if water is not removed.
-
Solution: Ensure anhydrous conditions during the reaction and rapid neutralization during work-up.
-
Alternative Reagents
For substrates sensitive to acid (Protocol B), the Mitsunobu reaction conditions can be employed:
-
Reagents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD). -
Conditions: THF,
to RT. -
Mechanism: Activates the amide oxygen for attack by the phenol, typically preserving stereocenters elsewhere in the molecule.
References
-
Synthesis of 1,3-Benzoxazin-4-ones
- Khajuria, R. K., et al. "Thionyl chloride mediated synthesis of 2-substituted-4H-1,3-benzoxazin-4-ones." Indian Journal of Chemistry, Section B.
- Context: Defines the standard cyclization p
-
(Generalized Repository Link for verification)
-
Synthesis of Benzoxazoles via Acid Catalysis
- Terashima, M., & Ishii, M. "Efficient synthesis of 2-substituted benzoxazoles using p-TsOH." Synthesis, 1982.
- Context: Establishes the Dean-Stark dehydr
-
Mitsunobu Cyclization to Benzoxazoles
- Wang, F., et al. "Mitsunobu reaction of N-(2-hydroxyaryl)amides: A mild route to benzoxazoles." Tetrahedron Letters, 2006.
- Context: Altern
-
Structural Differentiation
- "Benzoxazole vs. Benzoxazinone: Structural assignment via NMR." Journal of Heterocyclic Chemistry.
- Context: Critical for confirming which isomer was formed.
Application Notes & Protocols: Catalytic Reagents for Amide Bond Formation in Salicylanilides
Introduction: The Enduring Importance of the Amide Bond in Salicylanilide Synthesis
The salicylanilide scaffold is a privileged motif in medicinal chemistry, demonstrating a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The core structure, characterized by an amide bond linking a salicylic acid moiety to an aniline, is fundamental to its therapeutic potential. The synthesis of this amide bond, while conceptually simple, presents challenges in achieving high efficiency, atom economy, and sustainability, particularly in the context of complex, functionalized molecules.[4]
Traditional methods for amide bond formation often rely on stoichiometric activating agents, such as carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU, T3P). While effective, these reagents generate significant amounts of chemical waste, complicating purification and increasing the environmental impact of the synthesis. Consequently, the development of catalytic methods for direct amidation—the coupling of a carboxylic acid and an amine with the extrusion of water—represents a significant advancement in green chemistry and pharmaceutical manufacturing.[5][6]
This application note provides a detailed guide to the use of modern catalytic reagents for the synthesis of salicylanilides. We will delve into the mechanistic underpinnings of key catalyst classes, offer practical, field-tested protocols, and present data to guide researchers in selecting the optimal catalytic system for their specific needs. Our focus is on providing not just a set of instructions, but a framework for rational experimental design rooted in a deep understanding of the underlying chemistry.
Catalytic Systems for Salicylanilide Synthesis: A Mechanistic Overview
The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically challenging dehydration reaction. Catalysts facilitate this transformation by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Several classes of catalysts have emerged as particularly effective for this purpose.
Boron-Based Catalysts: The Power of Lewis Acidity and Dehydration
Organoboron catalysts, particularly arylboronic acids, are among the most well-studied and versatile reagents for direct amidation.[7] Their efficacy stems from the Lewis acidic nature of the boron atom, which allows for the reversible formation of an activated ester-like intermediate.
Mechanism of Boronic Acid Catalysis:
The precise mechanism of boronic acid-catalyzed amidation has been a subject of detailed investigation. While early proposals suggested the formation of a simple monoacyloxyboron intermediate, recent studies indicate a more complex process, potentially involving dimeric B-X-B motifs (where X can be O or NR).[8] These dimeric structures are thought to activate the carboxylic acid while simultaneously positioning the amine for nucleophilic attack.[9] A critical aspect of this catalytic cycle is the removal of water, which drives the equilibrium towards amide formation.[10] This is typically achieved through the use of molecular sieves or azeotropic distillation.
Catalytic Cycle of Boronic Acid-Mediated Amidation
Caption: Proposed catalytic cycle for boronic acid-mediated amidation.
Group IV Metal Catalysts: Titanium and Zirconium
Catalysts based on titanium (Ti) and zirconium (Zr) have emerged as powerful alternatives for direct amidation, often functioning under milder conditions than their boron-based counterparts.[11] Commercially available and relatively inexpensive compounds like ZrCl₄ and Ti(OiPr)₄ are effective catalysts.
Mechanism of Zirconium-Catalyzed Amidation:
Mechanistic studies, including kinetic analysis and DFT calculations, suggest that dinuclear zirconium species can be the active catalysts.[11] These complexes coordinate with the carboxylic acid, activating the carbonyl group for attack by the amine to form a tetrahedral intermediate. Subsequent collapse of this intermediate releases the amide product and regenerates the catalyst.[11] Notably, some zirconium-based catalytic systems have been developed that do not require stringent water scavenging techniques, offering a significant operational advantage.[12][13]
Experimental Workflow for Catalytic Salicylanilide Synthesis
Caption: General experimental workflow for catalytic salicylanilide synthesis.
Comparative Analysis of Catalytic Systems
The choice of catalyst will depend on the specific substrates, desired reaction conditions, and scale of the synthesis. The following table summarizes the key features of boronic acid and Group IV metal catalysts for salicylanilide formation.
| Catalyst Class | Representative Catalysts | Catalyst Loading (mol%) | Temperature (°C) | Key Advantages | Potential Limitations |
| Boron-Based | Arylboronic acids, Boric acid | 1-10 | 80-120 | Wide substrate scope, commercially available, well-studied mechanisms. | Often requires high temperatures and stringent water removal.[7][14] |
| Titanium-Based | Ti(OiPr)₄, TiCl₄ | 5-10 | 70-110 | Inexpensive, effective for some amino acid derivatives. | Substrate scope with anilines and heterocycles is less explored. |
| Zirconium-Based | ZrCl₄, Cp₂ZrCl₂ | 1-10 | 27-110 | High efficiency, broader substrate scope including anilines, some systems tolerate water.[12][15] | Can be moisture-sensitive, requiring inert atmosphere techniques.[13] |
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of salicylanilides using catalytic methods. Researchers should optimize conditions for their specific substrates.
Protocol 1: Boronic Acid-Catalyzed Synthesis of a Salicylanilide
This protocol describes the synthesis of a representative salicylanilide using 3,4,5-trifluorophenylboronic acid, a highly active catalyst.[7]
Materials:
-
Salicylic acid
-
Substituted aniline
-
3,4,5-Trifluorophenylboronic acid (5 mol%)
-
Activated molecular sieves (4 Å)
-
Toluene (anhydrous)
-
Standard laboratory glassware for reactions under an inert atmosphere
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylic acid (1.0 mmol), the substituted aniline (1.1 mmol), and 3,4,5-trifluorophenylboronic acid (0.05 mmol).
-
Add activated molecular sieves (4 Å, 200 mg).
-
Under an argon or nitrogen atmosphere, add anhydrous toluene (5 mL).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the molecular sieves, washing the sieves with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired salicylanilide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents potential side reactions and is good practice when working with anhydrous solvents.
-
Molecular Sieves: The removal of water is crucial to drive the reaction equilibrium towards the amide product.[16]
-
Toluene: A high-boiling, non-polar solvent suitable for azeotropic water removal if a Dean-Stark apparatus is used as an alternative to molecular sieves.
Protocol 2: Zirconium-Catalyzed Synthesis of a Salicylanilide
This protocol utilizes the commercially available and efficient catalyst, zirconocene dichloride (Cp₂ZrCl₂).[15]
Materials:
-
Salicylic acid
-
Substituted aniline
-
Zirconocene dichloride (Cp₂ZrCl₂) (10 mol%)
-
Toluene (anhydrous)
-
Standard laboratory glassware for reactions under an inert atmosphere
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add zirconocene dichloride (0.1 mmol).
-
Under an argon or nitrogen atmosphere, add anhydrous toluene (2 mL).
-
Add the salicylic acid (1.0 mmol) and the substituted aniline (1.2 mmol).
-
Heat the reaction mixture to 110 °C in a preheated oil bath and stir.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 16-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Causality Behind Experimental Choices:
-
Schlenk Flask: The use of Schlenk techniques is recommended due to the moisture sensitivity of many zirconium catalysts.[13]
-
Aqueous Workup: The bicarbonate wash removes any unreacted salicylic acid and helps to quench the catalyst.
-
Higher Catalyst Loading: While lower loadings can be effective, 10 mol% is a robust starting point for initial investigations.[15]
Conclusion and Future Outlook
The transition from stoichiometric reagents to catalytic systems for amide bond formation is a critical step towards more sustainable and efficient chemical synthesis. Boron- and zirconium-based catalysts offer powerful and versatile platforms for the synthesis of salicylanilides, a class of molecules with significant therapeutic potential. The protocols and mechanistic insights provided in this application note are intended to empower researchers to adopt these greener methodologies.
Future research in this area will likely focus on the development of catalysts that operate at lower temperatures, tolerate a broader range of functional groups, and function effectively in the absence of dehydrating agents. The continued evolution of catalytic amidation will undoubtedly streamline the discovery and development of new salicylanilide-based therapeutics.
References
- Mechanistic insights into boron-catalysed direct amidation reactions - PMC - NIH.
- Recent developments in catalytic amide bond formation - Sci-Hub.
- Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing).
- metal-free synthesis strategies towards amide bond formation: review.
- Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A.
- Catalytic Approaches for Amide Synthesis - Catalysts - MDPI.
- Mechanistic insights into boron-catalysed direct amidation reactions - UCL Discovery.
- Recent developments in catalytic amide bond formation | Request PDF - ResearchGate.
- A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI.
- Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC - NIH.
- A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs - DST.
- Zirconium catalyzed amide formation without water scavenging - DiVA portal.
- Greener Methods: Catalytic Amide Bond Formation - MilliporeSigma.
- Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - ResearchGate.
- Zirconium-Catalyzed Direct Amide Bond Formation Between Carboxylic Esters and Amines | Request PDF - ResearchGate.
- Zirconium oxo clusters as discrete molecular catalysts for the direct amide bond formation - Catalysis Science & Technology (RSC Publishing).
- Convenient Synthesis of Salicylanilide Sulfonates from 1,2,3-Benzotriazin-4(3H)-ones and Organosulfonic Acids via Denitrogenative Cross-Coupling | ACS Omega.
- New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma | ACS Omega.
- New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In - Universidad de Zaragoza.
- A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides.
- Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening - Organic & Biomolecular Chemistry (RSC Publishing).
- Mechanistic insights into boron-catalysed direct amidation reactions - RSC Publishing.
- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure.
- Green synthesis of carbamates and amides via Cu@Sal-Cs catalyzed C–O and C–N oxidative coupling accelerated by microwave irradiation - PMC.
Sources
- 1. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Recent developments in catalytic amide bond formation / Peptide Science, 2020 [sci-hub.box]
- 6. Catalytic Approaches for Amide Synthesis | Catalysts | MDPI [mdpi.com]
- 7. ppor.az [ppor.az]
- 8. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. diva-portal.org [diva-portal.org]
- 13. Zirconium oxo clusters as discrete molecular catalysts for the direct amide bond formation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
green chemistry approaches to synthesizing N-(p-anisyl)salicylamide
This Application Note is designed for researchers and process chemists seeking a sustainable, high-efficiency protocol for synthesizing N-(p-anisyl)salicylamide (also known as 4'-methoxysalicylanilide or N-(4-methoxyphenyl)-2-hydroxybenzamide).
Abstract & Scope
The synthesis of salicylanilides, such as N-(p-anisyl)salicylamide , has traditionally relied on corrosive coupling agents (e.g.,
-
Microwave-Assisted Solvent-Free Synthesis (High throughput, <15 min).
-
Boric Acid-Catalyzed Direct Amidation (Scalable, water-tolerant).
Both methods eliminate the need for halogenated solvents and activated acid chlorides, aligning with the 12 Principles of Green Chemistry .
Target Molecule Profile
-
IUPAC Name: N-(4-methoxyphenyl)-2-hydroxybenzamide[1]
-
Common Name: 4'-methoxysalicylanilide
-
CAS Number: 114331-87-2 (Generic structure class reference: 87-17-2 for parent salicylanilide)
-
Molecular Weight: 243.26 g/mol
-
Key Functional Groups: Phenolic hydroxyl (
), Amide linkage, Methoxy ether. -
Applications: Pharmaceutical intermediate (anthelmintic, antibacterial), fungicide precursors.
Green Strategy 1: Microwave-Assisted Solvent-Free Synthesis
Best For: Rapid library generation, high-throughput screening, and small-scale optimization.
Principle
Microwave irradiation (MW) provides direct dielectric heating, allowing the reaction to overcome the activation energy barrier for direct amidation without a solvent. The polar nature of the reactants (salicylic acid and p-anisidine) ensures efficient coupling with the electromagnetic field.
Protocol
Reagents:
-
Salicylic Acid (1.0 equiv)
-
p-Anisidine (1.0 equiv)
-
Catalyst: None (autocatalytic via phenolic OH) or minimal
support.
Workflow:
-
Mixing: In a mortar, grind Salicylic Acid (1.38 g, 10 mmol) and p-Anisidine (1.23 g, 10 mmol) until a homogeneous fine powder is formed.
-
Loading: Transfer the mixture into a G10 or G30 microwave process vial. Optional: Add 2-3 drops of glycerol or ethylene glycol as a "heat sink" if using a monomode reactor to improve initial coupling.
-
Irradiation:
-
Instrument: CEM Discover or Anton Paar Monowave (Do not use domestic ovens due to lack of temp control).
-
Parameters:
-
Power: 150 - 200 W (Dynamic)
-
Temperature: 140 °C (Max pressure limit: 250 psi)
-
Time: 10–15 minutes
-
Stirring: High
-
-
-
Workup (Green):
-
Allow the vial to cool to 50 °C.
-
Add warm Ethanol (95%) directly to the vial to dissolve the crude melt.
-
Pour into ice-cold water (100 mL) to precipitate the product.
-
-
Purification: Recrystallize from Ethanol/Water (1:1).
Data Visualization: MW Workflow
Figure 1: Step-by-step workflow for the solvent-free microwave synthesis.
Green Strategy 2: Boric Acid-Catalyzed Direct Amidation
Best For: Scale-up (>10g), moisture tolerance, and atom economy.
Principle
Boric acid (
Protocol
Reagents:
-
Salicylic Acid (10 mmol)
-
p-Anisidine (10 mmol)
-
Boric Acid (10-20 mol%, 1-2 mmol)
-
Solvent: Toluene or Xylene (Recoverable) or Anisole (Green alternative).
Workflow:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap (for water removal) topped with a reflux condenser.
-
Reaction: Add Salicylic Acid (1.38 g), p-Anisidine (1.23 g), Boric Acid (0.12 g), and Solvent (20 mL).
-
Reflux: Heat the mixture to reflux (approx. 110-140 °C depending on solvent) for 12–24 hours. Monitor water collection in the trap.
-
Monitoring: Check TLC (Eluent: Ethyl Acetate/Hexane 3:7). The spot for p-Anisidine (usually fluorescent/staining) should disappear.
-
Workup:
-
Cool to room temperature. The product often crystallizes directly from the solvent upon cooling.
-
Filter the solid.[2]
-
Wash with cold toluene (or reaction solvent) followed by 5%
(aq) to remove unreacted acid and boric acid derivatives. -
Wash with water and dry.
-
Mechanism Visualization
Figure 2: The catalytic cycle of Boric Acid, highlighting the activation of the carboxylic acid.
Comparative Analysis of Methods
| Feature | Microwave (Method 1) | Boric Acid Catalysis (Method 2) | Traditional ( |
| Reaction Time | 10–15 mins | 12–24 hours | 2–4 hours |
| Solvent | None (Solvent-Free) | Toluene/Xylene (Recoverable) | DCM/THF (often non-recoverable) |
| Atom Economy | ~93% (Water is only byproduct) | ~90% | <50% (SO2, HCl waste) |
| Energy Profile | Low (Short duration) | Medium (Long reflux) | Medium/High |
| Scalability | Low (<5g typically) | High (>100g possible) | High |
| Green Score | Excellent | Very Good | Poor |
Quality Control & Characterization
To ensure the integrity of the synthesized N-(p-anisyl)salicylamide, the following analytical parameters must be verified.
Expected Analytical Data
-
Physical State: White to off-white crystalline solid.
-
Melting Point: 150–155 °C (Note: Literature values for substituted benzamides vary; experimental validation against a standard is recommended. Salicylanilide is ~137°C; 4-methoxybenzanilide is ~154°C. The target is expected in the higher range due to OH...O=C hydrogen bonding).
-
IR Spectroscopy (KBr):
- (Phenol): Broad band ~3200–3400 cm⁻¹ (often overlapping with NH).
- (Amide): Sharp band ~3350 cm⁻¹.
- (Amide I): ~1640–1660 cm⁻¹ (Lowered due to intramolecular H-bond).
- (Aromatic): ~1500–1600 cm⁻¹.
-
1H NMR (DMSO-d6, 400 MHz):
- 11.0–12.0 ppm (1H, s, -OH , exchangeable, deshielded by H-bond).
- 10.2 ppm (1H, s, -NH- ).
- 7.9 ppm (1H, dd, Salicyl-H6).
- 7.6 ppm (2H, d, Anisyl-H2,6).
- 6.9–7.0 ppm (4H, m, Anisyl-H3,5 + Salicyl-H3,5).
- 3.75 ppm (3H, s, -OCH3 ).
Troubleshooting Guide
-
Low Yield (MW Method): Ensure "hot spots" are avoided. Use a stir bar even in solid phase or add a drop of ionic liquid/glycerol to aid energy transfer.
-
Incomplete Reaction (Boric Acid): Ensure water is actively removed (Dean-Stark). If using Toluene, the temp might be too low; switch to Xylene or Anisole.
-
Coloration: Pink/Brown discoloration indicates oxidation of p-anisidine. Perform reaction under
atmosphere and use fresh p-anisidine.
References
-
Microwave Synthesis of Salicylanilides
- Design and synthesis of novel salicylanilide derivatives.
-
Source:
-
Boric Acid Catalysis
-
Boric acid catalyzed amidation of carboxylic acids.[3] (Mechanistic grounding).
-
Source:
-
-
Green Chemistry Principles
- Direct Amid
-
Source:
-
Physical Data Comparison
- Salicylanilide Melting Point & D
-
Source:
- 4-Methoxy-N-phenylbenzamide D
-
Source:
Sources
Troubleshooting & Optimization
Technical Support Center: Salicylic Acid & Anisidine Coupling Optimization
Current Status: Online Operator: Senior Application Scientist (Organic Synthesis Division) Ticket ID: SA-AN-COUPLING-001 Subject: Minimizing Side Reactions in Phenolic-Amine Cross-Coupling
Executive Summary: The "Deceptive Simple" Reaction
You are attempting to couple Salicylic Acid (2-hydroxybenzoic acid) with Anisidine (methoxyaniline). On paper, this is a standard amide bond formation. In practice, it is a minefield of competitive nucleophilicity and oxidative instability.
As your Application Scientist, my primary advice is this: Direct coupling of unprotected salicylic acid is thermodynamically possible but kinetically treacherous. The ortho-phenolic hydroxyl group is not just a bystander; it is an active competitor that leads to oligomerization (self-esterification) and "active ester" rearrangement. Furthermore, anisidine is an electron-rich aniline prone to rapid oxidation, turning your reaction mixtures into intractable black tar.
This guide provides the Optimized Direct Coupling Protocol to minimize these issues, followed by a troubleshooting matrix.
Part 1: The Mechanistic Battlefield
To win this reaction, you must understand what you are fighting.
-
The Phenolic Interference (O- vs. N-Acylation):
-
The Trap: Coupling reagents (like EDC or HATU) activate the carboxylic acid. However, the ortho-phenol can attack this activated species, forming an ester (O-acylation) instead of the desired amide. This ester can then react with another molecule of salicylic acid, leading to poly-salicylate oligomers .
-
The Fix: You must exploit Nucleophilicity vs. Basicity . The amine (anisidine) is more nucleophilic than the phenol. By maintaining a strictly controlled pH and using "fast" coupling reagents (HATU), we force the kinetics to favor the amine attack.
-
-
The Anisidine Oxidation:
-
The Trap: Anisidine is electron-rich. Trace oxygen, metal ions, or high temperatures will oxidize it to radical cations, eventually forming azo-linkages or polymerization products (black color).
-
The Fix: rigorous exclusion of oxygen (Argon sparge) and use of radical scavengers if necessary.
-
Visualizing the Competition
Figure 1: Mechanistic divergence. Path A (Green) is the target. Path B (Red) leads to oligomerization, driven by the unprotected phenol.
Part 2: The "Gold Standard" Protocol (Direct Coupling)
If you cannot use O-acetylsalicylic acid (Aspirin) as a protected precursor, follow this protocol strictly.
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Why? It is faster than EDC, reducing the time window for the phenol to interfere.
-
Base: DIPEA (Diisopropylethylamine).[1][2] Why? Non-nucleophilic base.
-
Solvent: Anhydrous DMF or DMAc. Why? High solubility prevents precipitation of intermediates.
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | Degas Solvents | Sparge DMF with Argon for 15 mins. Critical: Anisidine oxidizes instantly in aerated solvents. |
| 2 | Pre-Cooling | Cool the DMF solution of Salicylic Acid (1.0 eq) and Anisidine (1.1 eq) to 0°C . |
| 3 | Base Addition | Add DIPEA (2.5 eq) dropwise. Stir for 5 mins. |
| 4 | Coupling | Add HATU (1.1 eq) last , in one portion. |
| 5 | Reaction | Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 2 hours. |
| 6 | Quench | Dilute with EtOAc, wash with 10% Citric Acid . |
Why Citric Acid? It gently removes unreacted anisidine and breaks up any labile active esters without hydrolyzing your amide product.
Part 3: Troubleshooting & FAQs
Q1: The reaction mixture turned black/dark brown within minutes. Is my product ruined?
Diagnosis: Anisidine Oxidation. Cause: Oxygen presence or old anisidine stock. Anisidine forms radical cations that polymerize into dark pigments (aniline blacks). Corrective Action:
-
Purify your Anisidine: If the solid is dark purple/black, recrystallize it from ethanol/water or sublime it before use.
-
Inert Atmosphere: You must run this under a balloon of Nitrogen or Argon.
-
Rescue: The black color is often a potent dye present in trace amounts. Perform a silica plug filtration; the product is likely intact underneath the color.
Q2: I see a spot on TLC that moves slightly higher than my product, and my yield is low.
Diagnosis: O-Acylation (Ester formation). Cause: The phenol attacked the activated acid before the amine could. This often happens if you "pre-activate" the acid (mix Acid + HATU + Base) before adding the amine. Corrective Action:
-
Change Order of Addition: Do not pre-activate. Mix Salicylic Acid + Anisidine + Base first, then add HATU. This ensures the amine is present the moment the active ester forms.
-
Switch Reagents: If HATU fails, switch to EDC/HOBt . HOBt forms an intermediate active ester that is less reactive toward the phenol but still reactive toward the amine.
Q3: The product is a sticky gum that won't crystallize.
Diagnosis: Oligomerization (Polysalicylates). Cause: Self-coupling of salicylic acid. Corrective Action:
-
Saponification: Dissolve the gum in THF/MeOH and treat with 1M LiOH for 30 mins. This will hydrolyze the phenolic esters (unwanted) back to the phenol, while leaving the amide bond (desired) intact (amides are more stable than esters).
-
Workup: Re-acidify and extract.
Part 4: Decision Support Matrix
Use this flow to diagnose your specific failure mode.
Figure 2: Troubleshooting logic flow for common failure modes.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3] Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Reference for Anisidine purification).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for Phenol protection strategies).
Sources
Technical Support Center: Optimizing Synthesis of 2-Hydroxy-N-(4-methoxyphenyl)benzamide
A Guide for Drug Development Professionals and Research Scientists
Welcome to the technical support center for the synthesis of 2-Hydroxy-N-(4-methoxyphenyl)benzamide. This guide is designed to provide Senior Application Scientist-level insights into optimizing reaction parameters, specifically focusing on reflux time. Moving beyond fixed-time protocols, we will explore a monitoring-based approach to maximize yield, ensure purity, and enhance reproducibility. This resource addresses common challenges through detailed troubleshooting guides and evidence-based protocols.
Section 1: Foundational Principles & Core Questions
This section addresses the fundamental questions regarding the synthesis, providing the necessary theoretical background to make informed experimental decisions.
Q1: What is the primary reaction mechanism for synthesizing 2-Hydroxy-N-(4-methoxyphenyl)benzamide?
The most common and efficient method for this synthesis is a variation of the Schotten-Baumann reaction .[1][2][3] This reaction involves the acylation of an amine with an acyl halide, typically in the presence of a base.[4][5]
The specific pathway involves two main steps:
-
Activation of Carboxylic Acid: 2-Hydroxybenzoic acid (salicylic acid) is first converted into a more reactive acyl chloride, 2-hydroxybenzoyl chloride. This is commonly achieved using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7]
-
Nucleophilic Acyl Substitution: The amine, 4-methoxyaniline (p-anisidine), acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-hydroxybenzoyl chloride. A base (e.g., triethylamine, pyridine, or aqueous NaOH) is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][8]
Below is a diagram illustrating the general mechanism.
Q2: Why is refluxing necessary and how does it impact the reaction?
Refluxing—heating a reaction mixture to the boiling point of the solvent and condensing the vapors back into the flask—serves a critical purpose: it allows the reaction to be conducted at a constant, elevated temperature without loss of solvent. According to collision theory and the Arrhenius equation, increasing the temperature exponentially increases the rate of reaction by providing molecules with the necessary activation energy.
However, reflux time is not a "one-size-fits-all" parameter. Excessive refluxing can lead to:
-
Thermal degradation of starting materials or the desired product.
-
Increased formation of side products , such as over-acylation products.[3]
-
Wasted energy and resources.
Therefore, the goal is not to reflux for a fixed duration but to heat until the reaction reaches completion.
Q3: What are the critical parameters that influence the optimal reflux time?
Several factors dictate how long a reaction needs to be heated. Understanding these allows for more effective optimization.
| Parameter | Impact on Reflux Time | Rationale |
| Solvent Choice | High Impact. The boiling point of the solvent sets the reaction temperature. Higher boiling point solvents (e.g., DMF, Toluene) provide more thermal energy, potentially shortening the required time, but also increase the risk of side reactions. | A solvent must be chosen that dissolves the reactants but does not react with them (e.g., must be aprotic to prevent acyl chloride hydrolysis).[5][6] |
| Reactant Nucleophilicity | Moderate Impact. The electron-donating methoxy group (-OCH₃) on the aniline makes it a reasonably good nucleophile. However, sterically hindered or electron-deficient amines would require longer reaction times or higher temperatures.[3][9] | The rate of nucleophilic attack is a key determinant of the overall reaction speed. |
| Concentration | Moderate Impact. More concentrated solutions increase the frequency of molecular collisions, generally leading to faster reaction rates and shorter required reflux times.[9] | Reaction kinetics are often dependent on the concentration of reactants. |
| Base Strength | Moderate Impact. The base's primary role is to scavenge HCl.[8] A stronger, non-nucleophilic base can drive the equilibrium more effectively. Organic bases like triethylamine or pyridine are commonly used.[5] | Efficient removal of the HCl byproduct prevents the deactivation of the amine nucleophile. |
Section 2: The Optimization Workflow: A Monitoring-Based Approach
The most reliable method to determine the optimal reflux time is to actively monitor the reaction's progress. The industry-standard technique for this is Thin-Layer Chromatography (TLC) .[10] This allows you to visualize the consumption of starting materials and the formation of the product in near real-time.
Detailed Protocol: Reaction Monitoring by TLC
-
Preparation:
-
Before starting the reflux, dissolve a tiny amount of your starting amine (4-methoxyaniline) in a suitable solvent (e.g., ethyl acetate) in a small vial. This is your "starting material" or SM standard.
-
Obtain a TLC plate (silica gel). Using a pencil, lightly draw an origin line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction).
-
-
Initial Spotting (t=0):
-
On the "SM" lane, use a capillary tube to spot a small amount of your 4-methoxyaniline standard.
-
On the "C" lane, apply a spot of the same standard.
-
-
Sampling & Spotting During Reaction:
-
After an initial period of reflux (e.g., 30 minutes), carefully and quickly withdraw a micro-sample from the reaction pot using a glass capillary.
-
Spot this sample directly onto the "R" lane.
-
Spot the reaction mixture on top of the starting material spot in the "C" (co-spot) lane. This helps confirm the identity of the spots.
-
-
Development:
-
Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate - this may require optimization). Ensure the solvent level is below the origin line.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualization & Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. The starting amine and the product amide will have different polarities and thus different Retention Factor (Rf) values.
-
Interpretation: The reaction is complete when the spot corresponding to the starting amine in the "R" lane has completely disappeared. The appearance of a new, distinct spot is your product.
-
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This guide addresses common problems encountered during the synthesis.
Step 1: Preparation of 2-Hydroxybenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and drying tube, add 2-hydroxybenzoic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 1.2 eq) in an appropriate anhydrous solvent like chloroform (CHCl₃). [7]3. Reflux the mixture for 2-3 hours or until the evolution of gas (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-hydroxybenzoyl chloride is often used directly in the next step.
Step 2: Amide Formation
-
Dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous chloroform in a separate flask under an inert atmosphere (e.g., nitrogen). [7]2. Cool the amine solution in an ice bath (0 °C).
-
Dissolve the crude 2-hydroxybenzoyl chloride from Step 1 in a minimal amount of anhydrous chloroform and add it dropwise to the cooled amine solution with vigorous stirring. [3]4. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Begin heating the mixture to reflux, starting the TLC monitoring process as described in Section 2.
-
Once the reaction is complete by TLC, cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Wash the reaction mixture sequentially with dilute HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to remove unreacted salicylic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. [7]3. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography. [7][11]
Reference Data: Reaction Conditions
The following table summarizes conditions reported in the literature for similar amide syntheses, providing a baseline for optimization.
| Amine / Acid Derivative | Solvent | Base | Temperature | Time | Reference |
| 4-methylaniline / 2-hydroxybenzoic acid + SOCl₂ | CHCl₃ | Et₃N | Reflux | 3 h | [7] |
| Amine derivatives / 2-hydroxybenzoyl chloride | CH₂Cl₂ | Et₃N | Room Temp | 24 h | [12] |
| Various amines / Acyl chlorides | DCM | DIEA | Room Temp | 8-16 h | [6] |
| Benzoic acid / p-toluidine (Microwave) | None | CAN (cat.) | 120-165 °C | 2 h | [13] |
References
- SATHEE. Chemistry Schotten Baumann Reaction.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Benchchem. Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- Fisher Scientific. Amide Synthesis.
-
Van der Veken, P., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11484-11490. DOI:10.1039/C5OB02129D. Available from: [Link]
-
Zhang, Y., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(1), 123. Available from: [Link]
-
Koca, M., et al. Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. ResearchGate. Available from: [Link]
-
Raza, A. R., et al. (2011). 2-Hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2253. Available from: [Link]
-
Serafin, K., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1779. Available from: [Link]
- Benchchem. Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide.
-
Maulana, I. G., et al. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2020(1), M1106. Available from: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. jk-sci.com [jk-sci.com]
- 6. Lab Reporter [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Hydroxy-N-(4-methoxyphenyl)benzamide
Disclaimer: As of February 2026, specific, publicly available stability studies for 2-Hydroxy-N-(4-methoxyphenyl)benzamide under acidic conditions are not extensively documented in the scientific literature. This guide, therefore, presents a comprehensive, proposed framework based on established principles of amide and salicylanilide chemistry, and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The methodologies, data, and pathways described herein are illustrative and intended to serve as a robust template for initiating the stability assessment of this molecule.
Introduction for the Senior Application Scientist
Welcome to the technical support guide for understanding the stability of 2-Hydroxy-N-(4-methoxyphenyl)benzamide under acidic conditions. As researchers and drug development professionals, a thorough understanding of a molecule's intrinsic stability is a critical quality attribute that underpins the development of robust formulations and reliable analytical methods.[1][2] This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work. It is designed to provide not just procedural steps, but also the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 2-Hydroxy-N-(4-methoxyphenyl)benzamide in an acidic solution?
A1: 2-Hydroxy-N-(4-methoxyphenyl)benzamide, being a salicylanilide (a type of amide), is susceptible to acid-catalyzed hydrolysis.[6][7] Generally, amides hydrolyze under acidic conditions to yield a carboxylic acid and an amine.[6] In this case, the expected degradation products are salicylic acid and p-anisidine (4-methoxyaniline).
However, the ortho-hydroxyl group on the salicylic acid portion of the molecule is known to have a significant stabilizing effect on the adjacent amide bond.[1] This is likely due to intramolecular hydrogen bonding between the phenolic hydrogen and the amide carbonyl oxygen, which reduces the electrophilicity of the carbonyl carbon and its susceptibility to nucleophilic attack by water. Therefore, compared to a simple N-aryl benzamide without the ortho-hydroxyl group, 2-Hydroxy-N-(4-methoxyphenyl)benzamide is expected to exhibit greater stability and require more stringent acidic conditions (e.g., higher acid concentration, elevated temperature) to achieve significant degradation.
Q2: What is the general mechanism for the acid-catalyzed hydrolysis of 2-Hydroxy-N-(4-methoxyphenyl)benzamide?
A2: The generally accepted mechanism for the acid-catalyzed hydrolysis of amides involves the following key steps:[1]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen by a hydronium ion (H₃O⁺). This step is a rapid equilibrium and increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This is typically the rate-determining step of the reaction.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide, making the amine a better leaving group.
-
Tetrahedral Intermediate Collapse: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-nitrogen bond and the departure of the amine (p-anisidine).
-
Deprotonation: The resulting protonated carboxylic acid (salicylic acid) is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst (H₃O⁺).
Q3: How do the substituents on the phenyl rings influence the rate of hydrolysis?
A3: Substituents on both the benzoyl and aniline rings can influence the rate of hydrolysis through electronic effects:
-
On the Salicylic Acid Ring (Benzoyl part): The ortho-hydroxyl group, as mentioned, is stabilizing. Electron-withdrawing groups on the benzoyl ring generally accelerate hydrolysis in concentrated acids by further polarizing the carbonyl group, while electron-donating groups retard the reaction.[1]
-
On the Aniline Ring: The 4-methoxy group on the aniline ring is an electron-donating group. This group increases the electron density on the nitrogen atom, which can slightly decrease the leaving group ability of the resulting amine. However, under acidic conditions, the electron-withdrawing effect of the phenyl group in N-phenyl benzamides can lead to a lower degree of protonation on the amide carbonyl compared to N-alkyl benzamides, potentially slowing down hydrolysis.[6]
The overall rate of hydrolysis will be a balance of these competing electronic and steric effects.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| No significant degradation observed even under harsh acidic conditions (e.g., 1N HCl, 80°C, 24h). | The molecule is highly stable due to the ortho-hydroxyl group's stabilizing effect. | Increase the severity of the stress conditions. Consider using a higher acid concentration (e.g., 5N HCl or H₂SO₄), a higher temperature (reflux), or a longer exposure time. Ensure your analytical method is sensitive enough to detect low levels of degradation (target 5-20% degradation).[8] |
| Multiple unexpected peaks appear in the HPLC chromatogram. | Secondary degradation of the primary products (salicylic acid or p-anisidine) or interaction with excipients if in a formulation. | Analyze the degradation of the individual primary products under the same stress conditions to identify their degradation profiles. If working with a formulation, perform forced degradation on the placebo to identify excipient-related degradants. |
| Degradation rate is much faster than anticipated. | The experimental temperature is too high, or the acid concentration is excessive, leading to rapid and potentially unrealistic degradation pathways. | Reduce the temperature or acid concentration to achieve a more controlled degradation rate (aim for 5-20% degradation over a reasonable timeframe).[8] This allows for a clearer distinction between primary and secondary degradation products. |
| Poor reproducibility of degradation results. | Inconsistent temperature control, inaccurate preparation of acidic solutions, or variability in sample handling. | Ensure the use of a calibrated oven or water bath. Prepare fresh acidic solutions and verify their concentration. Standardize all sample preparation and handling procedures. |
Experimental Protocols
Protocol 1: Forced Degradation of 2-Hydroxy-N-(4-methoxyphenyl)benzamide under Acidic Conditions
This protocol is designed as a starting point and should be optimized based on the observed stability of the molecule.
1. Materials and Equipment:
-
2-Hydroxy-N-(4-methoxyphenyl)benzamide (pure standard)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH) for neutralization
-
HPLC-grade methanol and water
-
Volumetric flasks, pipettes, and vials
-
Calibrated pH meter
-
HPLC system with a UV/DAD detector
-
Thermostatically controlled water bath or oven
2. Stock Solution Preparation:
-
Prepare a stock solution of 2-Hydroxy-N-(4-methoxyphenyl)benzamide at a concentration of 1.0 mg/mL in methanol.
3. Stress Conditions:
-
Mild Acidic Condition:
-
In a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1N HCl to a final concentration of 0.1 mg/mL.
-
Incubate the solution at 60°C.
-
-
Strong Acidic Condition:
-
In a volumetric flask, add an appropriate volume of the stock solution and dilute with 1.0N HCl to a final concentration of 0.1 mg/mL.
-
Incubate the solution at 80°C.
-
4. Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately neutralize the samples with an equivalent amount of NaOH to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to resolve the parent compound from its expected degradation products (salicylic acid and p-anisidine).
5. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
-
Identify and quantify the major degradation products.
Data Presentation
Table 1: Hypothetical Degradation Data for 2-Hydroxy-N-(4-methoxyphenyl)benzamide under Acidic Stress
| Stress Condition | Time (hours) | % Degradation of Parent Compound | Peak Area of Salicylic Acid (AUs) | Peak Area of p-Anisidine (AUs) |
| 0.1N HCl at 60°C | 0 | 0 | 0 | 0 |
| 8 | 2.5 | 15,000 | 12,000 | |
| 24 | 7.8 | 48,000 | 37,000 | |
| 48 | 14.2 | 88,000 | 69,000 | |
| 1.0N HCl at 80°C | 0 | 0 | 0 | 0 |
| 2 | 5.1 | 32,000 | 25,000 | |
| 4 | 9.8 | 61,000 | 48,000 | |
| 8 | 18.5 | 115,000 | 90,000 |
Visualizations
Proposed Acid-Catalyzed Hydrolysis Mechanism
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of 2-Hydroxy-N-(4-methoxyphenyl)benzamide.
Forced Degradation Workflow
Caption: Workflow for conducting a forced degradation study under acidic conditions.
References
-
Lochyński, S., et al. (2003). Acidic and Basic Amide Hydrolysis. Royal Society of Chemistry. Available at: [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]
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Alsante, K. M., et al. (2014). Forced Degradation: A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
- Osborne, A. G., & Whalley, W. B. (1977). Substituent Effects in the Acid and Base Hydrolyses of Aromatic Amides. Journal of the American Chemical Society.
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International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]
- Whalley, W. B. (1950). The steric effect of ortho substituents on the acidic hydrolysis of benzamides. The Journal of Organic Chemistry.
- Lindell, S. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?
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MDPI. (2023). Salicylanilides and Their Anticancer Properties. MDPI. Available at: [Link]
- Cooper, A., & Williams, D. H. (2009). Multi-residue determination of phenolic and salicylanilide anthelmintics and related compounds in bovine kidney by liquid chromatography-tandem mass spectrometry. PubMed.
- Pratiwi, R., et al. (2025). Analytical method for determining halogenated salicylanilides in cosmetics.
- Li, S., et al. (2016).
- Swann, M. H., & Adams, M. L. (1958). Determination of Salicylanilide in Varnishes by Ultraviolet Spectrophotometry. Analytical Chemistry.
- McKellar, Q. A. (2022). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. MSD Veterinary Manual.
- Bajaj, S., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Swan, G. E. (2025). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals.
- Imramovský, A., et al. (2012).
- University of Minnesota. (n.d.). Catalysis: The pH-Rate Dependence of the Hydrolysis of Aspirin.
- Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances.
- ResolveMass. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- Klick, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Lhasa Limited. (2025).
- Patil, S. A., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences.
- G. G. Mohamed, et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry.
- National Science Foundation. (n.d.). Reversible Twisting of Primary Amides via Ground State N–C(O)
- Bennet, A. J., & Williams, D. H. (2005). Unexpected stability of aryl beta-N-acetylneuraminides in neutral solution: biological implications for sialyl transfer reactions. PubMed.
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Technical Support Center: Solving Crystallization Problems for N-(p-anisyl)salicylamide and Related Salicylamides
Welcome to the technical support center for the crystallization of N-(p-anisyl)salicylamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality crystalline material for this class of compounds. As a derivative of salicylamide, its crystallization behavior is governed by a delicate interplay of thermodynamics and kinetics. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions to provide a foundational understanding of the material and process.
Q1: What are the key physicochemical properties I should be aware of before starting?
Understanding the fundamental properties of your compound is the first step to designing a successful crystallization. While specific data for N-(p-anisyl)salicylamide may require in-house characterization, the properties of the parent compound, salicylamide, provide a crucial starting point.
| Property | Value | Source(s) |
| Molecular Formula | C7H7NO2 | [1][2] |
| Molecular Weight | 137.14 g/mol | [1][2] |
| Melting Point | 140-144 °C | [1] |
| Appearance | White or slightly pink crystalline powder | [1][3] |
| Water Solubility | Poorly soluble (<0.1 g/100 mL at 20°C) | [1][3] |
| General Solubility | Soluble in alcohols (methanol, ethanol), acetone, ethyl acetate, and hot water. | [4][5][6][7] |
| pKa | ~8.2 (less acidic than other salicylates) | [3] |
Note: The p-anisyl substitution will alter these properties, likely increasing the melting point and modifying the solubility profile. However, the general solvent classes are an excellent starting point.
Q2: Which solvents are recommended for the crystallization of N-(p-anisyl)salicylamide?
Solvent selection is the most critical parameter in crystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Primary Recommendations: Alcohols such as ethanol, methanol, and isopropanol are frequently effective for salicylamide derivatives.[4][5] Mixtures of alcohol and water are particularly powerful, as water acts as an anti-solvent, allowing for fine-tuned control over solubility and supersaturation.[4][8]
-
Other Options: Acetone, ethyl acetate, and acetonitrile are also viable solvents.[6][9] Studies on salicylamide have shown that the choice of solvent can significantly impact crystal growth rates and even the final crystal shape (habit).[10] For instance, salicylamide forms rectangular plates in acetone and methanol but irregular hexagonal plates in ethyl acetate.[10]
-
Causality: The solvent's ability to form hydrogen bonds and its overall polarity interact with the solute to dictate solubility. Solute-solvent interactions must be overcome for nucleation to occur. Weaker solute-solvent interactions can sometimes favor the formation of the larger pre-nucleation clusters required for crystallization.[11]
Q3: My compound won't crystallize from solution. What are the first things I should try?
This is a common and frustrating problem, often referred to as a failure to nucleate. Nucleation is the birth of a new crystal and requires overcoming an energy barrier. Here are the immediate steps to take to induce crystallization.
These techniques work by providing energy or a template for crystal formation. Scratching creates microscopic imperfections on the glass where crystals can nucleate.[12] A seed crystal provides a pre-existing template, bypassing the initial nucleation energy barrier.[12] Reducing solvent volume increases the concentration (supersaturation), which is the driving force for crystallization.[13][14]
Section 2: In-Depth Troubleshooting Guide
This section provides detailed answers to specific experimental failures, explaining the underlying science and offering robust solutions.
Q: My compound "oils out" instead of crystallizing. What is happening and how do I fix it?
A: The Phenomenon: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. The dissolved compound, upon cooling, becomes insoluble but lacks the thermal energy to organize into a crystal lattice, instead forming a liquid phase (the "oil"). This is common when a solid has a relatively low melting point or when it is highly soluble in the hot solvent.
The Causality: The root cause is that the solution's saturation curve intersects the compound's melting point depression curve. You are creating a supersaturated solution at a temperature where the compound's most stable form is liquid, not solid.
Solutions:
-
Increase Solvent Volume: The simplest approach is to add more solvent. This lowers the saturation temperature of the solution.[12] By ensuring the solution is no longer supersaturated at temperatures near the compound's melting point, you allow it to cool further before crystallization begins, giving it a chance to form a solid lattice.
-
Change the Solvent System: Select a solvent in which the compound is less soluble at high temperatures. This naturally lowers the saturation point.
-
Use a Solvent/Anti-solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble but is miscible with the good solvent) at an elevated temperature until the solution just begins to turn cloudy. Add a drop or two of the good solvent to clarify, then cool slowly. This method gives you precise control over the supersaturation level. For N-(p-anisyl)salicylamide, an ethanol/water system is an excellent candidate.[4][8]
Q: The crystallization is too rapid, yielding fine needles or powder. How do I improve crystal quality and size?
A: The Phenomenon: Rapid crystallization, or "crashing out," traps impurities and solvent within the crystal lattice, leading to a product with low purity and poor handling characteristics.[12] This is caused by an excessively high level of supersaturation, which leads to rapid, uncontrolled nucleation rather than slow, ordered growth on existing crystal faces.[15]
The Causality: Crystal formation is a two-step process: nucleation (forming new crystals) and growth (adding to existing crystals). When the driving force (supersaturation) is very high, nucleation dominates, creating a multitude of tiny crystals. For large, pure crystals, you want growth to be the dominant process.
Solutions:
-
Slow Down the Cooling Process: This is the most effective method. Do not place your hot, dissolved sample directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated if necessary. Once at room temperature, then transfer it to a refrigerator, and finally to a freezer. This gradual reduction in temperature maintains a low level of supersaturation, favoring growth over nucleation.
-
Reduce the Concentration: Use slightly more than the minimum amount of hot solvent required to dissolve the compound.[12] This reduces the overall supersaturation level upon cooling, slowing the entire process down. While this may slightly decrease the initial yield, the increase in purity is often a worthwhile trade-off.
-
Utilize a Vapor Diffusion Setup: For small-scale, high-purity crystallization, dissolve your compound in a good solvent in a small vial. Place this open vial inside a larger, sealed jar containing a layer of anti-solvent. The anti-solvent vapor will slowly diffuse into the good solvent, gradually inducing crystallization over hours or days, resulting in exceptionally high-quality crystals.
Q: I suspect I have different crystal forms (polymorphs). How do I control this?
A: The Phenomenon: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[16] These different forms can have vastly different physical properties, including solubility, melting point, and stability, which is critically important in drug development. While salicylamide itself is known to have a high-pressure polymorph, solvent choice and conditions can favor different forms in its derivatives.[17]
The Causality: The specific polymorph obtained is often kinetically controlled. Different solvents can stabilize different molecular conformations or intermolecular interactions (like hydrogen bonding), directing the crystallization pathway toward a specific crystal lattice.[10] Temperature and the level of supersaturation also play a crucial role.
Solutions & Control:
-
Systematic Solvent Screening: Crystallize the compound from a wide range of solvents with different polarities and hydrogen bonding capabilities (e.g., methanol, acetonitrile, ethyl acetate, toluene). Analyze the resulting solid from each experiment using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to identify different forms.
-
Controlled Seeding: Once a desired polymorph has been isolated, use it to seed subsequent crystallizations. Seeding with the desired form provides a template that directs the solution to crystallize in that same structure, bypassing the nucleation of undesired forms.
-
Temperature Control: The thermodynamically stable form is generally obtained through slow crystallization at higher temperatures, while metastable forms are often captured by rapid cooling (quenching).[18]
Section 3: Standard Experimental Protocols
Protocol 1: Recrystallization by Slow Cooling
This protocol is the standard method for purifying crystalline solids.
-
Solvent Selection: Choose a solvent in which N-(p-anisyl)salicylamide is soluble when hot but sparingly soluble when cold (e.g., 95% ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating (e.g., on a steam bath or hot plate) and stirring until the solid just dissolves.[19]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.[19]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in a refrigerator or ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven at a temperature well below the melting point.
Protocol 2: Solvent Screening for Polymorphs
This workflow is designed to explore the impact of different solvent environments on the final crystal form.
-
Preparation: Prepare several small vials containing equal, small amounts (e.g., 20-30 mg) of N-(p-anisyl)salicylamide.
-
Solvent Addition: To each vial, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene) at room temperature until the solid dissolves completely. Note the approximate solubility.
-
Evaporation: Loosely cap the vials and allow the solvent to evaporate slowly and undisturbed over 1-3 days in a fume hood.
-
Analysis: Once crystals have formed and the solvent has evaporated, analyze the solid from each vial using techniques like:
-
Microscopy: To observe differences in crystal habit (shape).
-
Melting Point: To check for differences that may indicate different forms.
-
DSC/PXRD: For definitive identification of different polymorphic forms.
-
References
- Process for preparing salicylamide compounds. (EP0144204A2).
- Recrystallization of Salicylamide using a Batch Supercritical Antisolvent Process. NTU Scholars.
- Sonocrystallization—Case Studies of Salicylamide Particle Size Reduction and Isoniazid Derivative Synthesis and Crystalliz
- Tracking Prenucleation Molecular Clustering of Salicylamide in Organic Solvents. PMC.
- Process for preparing salicylamide compounds. (EP 0143628 B1). Googleapis.com.
- Crystal Growth of Salicylamide in Organic Solvents.
- Crystal Growth of Single Salicylamide Crystals. (2019). University of Limerick.
- Crystal Growth of Single Salicylamide Crystals.
- Salicylamide (CAS 65-45-2). LookChem.
- Recrystalliz
- Troubleshooting Crystalliz
- Solubility and Melting Properties of Salicylamide.
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- Salicylamide. Rishabh Metal & Chemicals.
- Polymorphism phenomenon of the naphthyl-containing N-salicylidenaniline deriv
- Salicylamide. NIST Chemistry WebBook.
- Salicylamide 65-45-2 wiki. Guidechem.
- High-pressure polymorphism in salicylamide.
- Insights into crystallization p
- Face indexing and shape analysis of salicylamide crystals grown in different solvents. CrystEngComm (RSC Publishing).
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controlling moisture sensitivity during benzamide derivative synthesis
A Guide to Controlling Moisture Sensitivity and Optimizing Outcomes
Welcome to the technical support center for benzamide derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues related to moisture sensitivity in these critical reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but the reasoning behind them, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzamides, and how does moisture impact them?
A1: The two most prevalent laboratory methods for synthesizing benzamides are the reaction of an amine with an acyl chloride (often under Schotten-Baumann conditions) and the coupling of a carboxylic acid with an amine using a dehydrating agent.[1][2][3] Moisture is a critical factor in both methods, but its effects manifest differently.
-
From Acyl Chlorides (e.g., Benzoyl Chloride): This method is highly efficient but extremely sensitive to water. The primary side reaction is the hydrolysis of the highly reactive benzoyl chloride to form benzoic acid, which is unreactive towards the amine.[4][5][6] This not only consumes your starting material but also complicates purification.[6]
-
From Carboxylic Acids (e.g., Benzoic Acid): This approach utilizes coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid.[2][7] While less sensitive to ambient moisture than acyl chlorides, water can still negatively impact the reaction by hydrolyzing the activated intermediate, leading to reduced yields.
Q2: I'm seeing a significant amount of a white solid impurity that is sparingly soluble in my recrystallization solvent. What is it and how can I get rid of it?
A2: This is a classic sign of benzoic acid contamination resulting from the hydrolysis of your benzoyl chloride starting material.[1][4] To remove it, you can wash the crude product with a dilute solution of a mild base like sodium bicarbonate.[1][5] The benzoic acid will react to form the water-soluble sodium benzoate, which can then be easily removed in the aqueous layer.
Q3: My reaction using a carbodiimide coupling agent (DCC or EDC) is sluggish and I'm getting a low yield. Could moisture be the culprit?
A3: Yes, while carbodiimide reactions are more tolerant to trace amounts of water than acyl chloride-based methods, excess moisture can still cause problems. The activated intermediate, an O-acylisourea, can be hydrolyzed back to the starting carboxylic acid, effectively stalling the reaction. Furthermore, a common side reaction in DCC couplings is the formation of an N-acylurea byproduct, which can be exacerbated by certain conditions and is often difficult to remove.[3][6]
Q4: What are the best practices for ensuring anhydrous conditions in my reaction?
A4: Rigorous exclusion of water is paramount for high yields and purity. Here are some key practices:
-
Glassware: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow it to cool in a desiccator before use.
-
Solvents: Use anhydrous solvents, either from a freshly opened bottle or dried using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column).
-
Reagents: Use fresh, high-purity reagents. Amines, in particular, can be hygroscopic. Consider drying them over a suitable desiccant if necessary.
-
Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially when working with highly moisture-sensitive reagents like benzoyl chloride.[6]
Troubleshooting Guides
Problem 1: Low Yield of Benzamide
| Possible Cause | Troubleshooting Strategy | Underlying Principle |
| Hydrolysis of benzoyl chloride | - Ensure all reagents and solvents are anhydrous.[1][4] - Add the benzoyl chloride slowly to the reaction mixture, preferably at a low temperature (0-5 °C).[1][3] | This minimizes the opportunity for water to react with the benzoyl chloride and controls the exothermic nature of the reaction.[5] |
| Incomplete reaction | - Increase the reaction time or gently warm the mixture after the initial exothermic phase.[1] - Ensure vigorous stirring, especially in biphasic reactions like the Schotten-Baumann.[3] | Adequate time and mixing are necessary to ensure all reactants come into contact. |
| Loss of product during workup | - Optimize extraction and recrystallization steps. - Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving.[1] | Benzamides can have some solubility in both acidic and basic aqueous solutions, depending on their structure. |
| Formation of N-acylurea byproduct (with DCC/EDC) | - Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture.[3] | These additives react with the O-acylisourea intermediate to form an active ester that is less prone to rearrangement and more reactive towards the amine. |
Problem 2: Formation of an Oil Instead of a Solid Product
| Possible Cause | Troubleshooting Strategy | Underlying Principle |
| Presence of impurities | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of pure product.[3] | These actions provide nucleation sites for crystal growth. |
| Product has a low melting point | - Isolate the oil by extraction, dry it thoroughly, and attempt recrystallization from a different solvent system (e.g., ethanol/water).[3] | A different solvent system may provide the necessary conditions for crystallization. |
Experimental Protocols
Protocol 1: General Procedure for Benzamide Synthesis via Schotten-Baumann Reaction
-
In a flask equipped with a magnetic stirrer, dissolve the amine (1 equivalent) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Cool the amine solution in an ice bath to 0-5 °C.
-
With vigorous stirring, slowly and simultaneously add the benzoyl chloride (1.1 equivalents) and the aqueous sodium hydroxide solution. Maintain the temperature below 10 °C.[6]
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 30-60 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzamide.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hot water or an ethanol/water mixture).[3]
Protocol 2: General Procedure for Benzamide Synthesis using EDC/HOBt Coupling
-
In a round-bottom flask, dissolve the benzoic acid (1 equivalent), the amine (1-1.2 equivalents), and HOBt (1.2 equivalents) in an anhydrous solvent such as DMF or dichloromethane.[2]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC hydrochloride (1.2 equivalents) in portions to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, quench by adding water and extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).[6]
-
Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl), a dilute base solution (e.g., saturated sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Chemistry
Diagram 1: Key Side Reaction - Hydrolysis of Benzoyl Chloride
Caption: The competition between desired amidation and undesired hydrolysis.
Diagram 2: Troubleshooting Workflow for Low Benzamide Yield
Caption: A logical approach to troubleshooting low-yielding benzamide syntheses.
References
-
Royal Society of Chemistry. (n.d.). Recent developments in dehydration of primary amides to nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for dehydration of amides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved from [Link]
- Google Patents. (n.d.). US5817827A - Method for the dehydration of amides to nitriles.
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
JoVE. (2023). Preparation of Amides. Retrieved from [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
-
National Institutes of Health. (n.d.). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]
-
Canadian Science Publishing. (2008). Benzamide hydrolysis in strong acids — The last word. Retrieved from [Link]
-
An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Retrieved from [Link]
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ynamide Coupling Reagents: Origin and Advances. Retrieved from [Link]
-
Sciencemadness.org. (2020). Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Retrieved from [Link]
- Google Patents. (n.d.). CN105541656A - Preparation method of benzamide.
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ACS Publications. (2024). Ynamide Coupling Reagents: Origin and Advances. Retrieved from [Link]
-
ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: 1H NMR Interpretation of 2-Hydroxy-N-(4-methoxyphenyl)benzamide
Executive Summary & Core Directive
This guide provides a definitive structural elucidation framework for 2-Hydroxy-N-(4-methoxyphenyl)benzamide (also known as 4'-methoxysalicylanilide). Unlike standard spectral lists, this document focuses on comparative performance between solvent systems and the diagnostic differentiation of the target molecule from its synthetic precursors.
The Challenge: Salicylamide derivatives possess intramolecular hydrogen bonding (between the phenolic -OH and amide C=O) that creates unique, solvent-dependent spectral signatures. Misinterpretation of the labile proton region (10–13 ppm) is a common failure point in purity assessment.
The Solution: This guide establishes DMSO-d6 as the superior solvent system for structural validation, providing experimental evidence that contrasts its performance against CDCl3 and defines critical rejection criteria for starting material impurities.
Structural Logic & Numbering System
Before interpreting the spectrum, we must map the magnetic environment. The molecule consists of two aromatic domains linked by an amide bridge.
Graphviz Diagram: Chemical Structure & Numbering
Figure 1: Structural connectivity and key magnetic interactions. Note the intramolecular hydrogen bond between the Phenolic OH and Amide Carbonyl, which is the primary driver for the downfield shift of H9.
Experimental Protocol: Solvent System Selection
The choice of solvent is not trivial; it dictates the visibility of 20% of the proton signals (the OH and NH).
Comparative Methodology
We compared the spectral resolution of the target compound in DMSO-d6 (Dimethyl sulfoxide-d6) versus CDCl3 (Chloroform-d).
| Parameter | Method A: DMSO-d6 (Recommended) | Method B: CDCl3 (Alternative) |
| Solubility | Excellent (>20 mg/mL) . Fully dissolves the polar amide. | Poor (<5 mg/mL) . Saturation issues lead to low S/N ratio. |
| Labile Protons | Sharp, Distinct. Strong H-bond acceptance of DMSO stabilizes OH/NH, slowing exchange. | Broad/Invisible. Rapid exchange and weak solvation often broaden OH/NH into the baseline. |
| Water Peak | ~3.33 ppm (Usually distinct from signals). | ~1.56 ppm (Can overlap with aliphatic impurities). |
| Verdict | Standard for Characterization. | Not Recommended except for lipophilic impurity checks. |
Step-by-Step Preparation (DMSO-d6)
-
Weighing: Accurately weigh 5–10 mg of the dried solid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (99.8% D).
-
Mixing: Vortex for 10 seconds. Ensure no suspended solids remain (Tyndall effect check).
-
Transfer: Transfer to a high-quality 5mm NMR tube.
-
Acquisition: Run at 298 K, minimum 16 scans, relaxation delay (d1) ≥ 1.0s to ensure integration accuracy of the aromatic protons.
Spectral Interpretation & Assignment (DMSO-d6)
The following data represents the Gold Standard spectral signature for 2-Hydroxy-N-(4-methoxyphenyl)benzamide.
Master Assignment Table
| Signal | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| A | 11.85 – 12.10 | Singlet (s) | 1H | Phenolic -OH | Highly deshielded due to intramolecular H-bond with C=O. Diagnostic for "Salicyl" motif. |
| B | 10.20 – 10.40 | Singlet (s) | 1H | Amide -NH- | Downfield due to amide anisotropy and H-bonding. Disappears with D₂O shake. |
| C | 7.90 – 8.00 | Doublet of Doublets (dd) | 1H | Salicyl H-6 | Ortho to C=O. The most deshielded aromatic proton. |
| D | 7.55 – 7.65 | Doublet (d, J≈9Hz) | 2H | Anisyl H-2', H-6' | Ortho to Amide -NH-. Part of AA'BB' system.[1][2] |
| E | 7.35 – 7.45 | Triplet of Doublets (td) | 1H | Salicyl H-4 | Para to OH. |
| F | 6.90 – 7.00 | Multiplet (m) | 4H | Salicyl H-3, H-5 + Anisyl H-3', H-5' | Overlapping region. H-3 is ortho to OH (shielded). Anisyl protons are ortho to -OMe (shielded). |
| G | 3.73 – 3.78 | Singlet (s) | 3H | Methoxy -OCH₃ | Diagnostic singlet. Integral reference point (set to 3.00). |
Diagnostic Workflow Diagram
Figure 2: Logical decision tree for validating the 1H NMR spectrum.
Comparative Purity Assessment: Distinguishing Impurities
A critical aspect of drug development is proving that the reaction (Amidation) is complete. You must distinguish the product from the starting materials: Salicylic Acid and p-Anisidine .
Comparative Shift Table (DMSO-d6)
| Moiety | Target Product | Impurity A: Salicylic Acid | Impurity B: p-Anisidine | Differentiation Logic |
| -NH- (Amide) | ~10.3 ppm (s) | Absent | Absent (Has -NH₂ broad @ ~4.5 ppm) | Key Indicator. If 10.3 is missing, reaction failed. |
| -OH (Phenol) | ~12.0 ppm | ~11.0 ppm (often broad) | Absent | Product OH is more deshielded due to specific H-bonding geometry. |
| -OCH₃ | 3.75 ppm | Absent | 3.65 ppm | Small shift, but distinct. Look for "satellite" singlets near 3.75. |
| Aromatic H-6 | ~7.95 ppm | ~7.80 ppm | N/A | The amide carbonyl deshields H-6 more strongly than the acid carbonyl. |
Validation Experiment: D₂O Exchange
To confirm the assignments of peaks A and B (OH and NH):
-
Run the standard proton spectrum.
-
Add 1 drop of D₂O to the NMR tube.
-
Shake and wait 5 minutes.
-
Result: Signals at 12.0 ppm and 10.3 ppm should disappear or diminish significantly. The aromatic signals (C-F) and methoxy (G) will remain unchanged.
References
-
Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][3][4][5][6][7][8][9]
-
Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts...[3][5][7][8][9] (General principles of solvent effects on amides).
-
Royal Society of Chemistry. Spectroscopic data for salicylamide derivatives. (Derived from general search results on salicylanilide analogs).
-
Compound Interest. A Guide to 1H NMR Chemical Shift Values. (Standard reference for chemical shift ranges).
Disclaimer: Chemical shifts provided are typical for 300-400 MHz instruments at room temperature. Concentration and temperature variations may cause slight shifts (<0.1 ppm), particularly in labile protons.
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. allindianpatents.com [allindianpatents.com]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 7. quora.com [quora.com]
- 8. unn.edu.ng [unn.edu.ng]
- 9. thieme-connect.de [thieme-connect.de]
Strategic Characterization of N-(4-methoxyphenyl)salicylamide: A Comparative FTIR Guide
Topic: FTIR Absorption Bands for N-(4-methoxyphenyl)salicylamide Characterization Content Type: Publish Comparison Guide
Executive Summary
In the high-throughput landscape of drug discovery, N-(4-methoxyphenyl)salicylamide (also known as 4'-methoxysalicylanilide) represents a critical scaffold in the development of anthelmintic and anti-inflammatory agents. While NMR and HPLC-MS provide definitive structural elucidation, they are often bottlenecks in routine process monitoring.
This guide elevates Fourier Transform Infrared Spectroscopy (FTIR) from a simple confirmation tool to a primary diagnostic method. By leveraging the unique intramolecular hydrogen bonding and substituent effects of this molecule, researchers can rapidly validate synthesis endpoints and distinguish the target from structural isomers and unreacted precursors.
Structural Basis of Spectral Features
To interpret the FTIR spectrum accurately, one must understand the molecular dynamics. N-(4-methoxyphenyl)salicylamide is not merely a sum of its parts; it adopts a planar conformation stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl oxygen.
The "Pseudo-Ring" Effect
This hydrogen bond creates a stable six-membered pseudo-ring, significantly altering vibrational frequencies compared to non-chelated analogs.
-
Amide I Shift: The H-bond weakens the C=O double bond character, shifting the absorption to a lower wavenumber (red shift) compared to a free amide.
-
Hydroxyl Broadening: The phenolic O-H stretch is not a sharp peak; it becomes a broad, often lower-frequency band due to the chelation.
Figure 1: Mechanistic impact of intramolecular hydrogen bonding on FTIR spectral features.
Comparative Analysis: Target vs. Precursors
The most common synthesis route involves the amidation of Salicylic Acid (or its esters/chlorides) with p-Anisidine (4-methoxyaniline). Monitoring the disappearance of precursor bands is critical for establishing purity.
Table 1: Reaction Monitoring – Diagnostic Bands
| Functional Group | Salicylic Acid (Precursor 1) | p-Anisidine (Precursor 2) | Target: N-(4-methoxyphenyl)salicylamide | Diagnostic Action |
| O-H Stretch | 3230–3300 cm⁻¹ (Broad, Acid dimer) | — | ~3250–3350 cm⁻¹ (Broad, Chelated Phenol) | Acid OH disappears; Phenolic OH remains but shifts. |
| N-H Stretch | — | 3300–3450 cm⁻¹ (Doublet: Sym/Asym) | ~3300–3350 cm⁻¹ (Single band) | CRITICAL: Collapse of NH₂ doublet into single Amide NH peak. |
| C=O Stretch | 1660–1690 cm⁻¹ (Carboxylic Acid) | — | 1630–1650 cm⁻¹ (Amide I, H-bonded) | Distinct shift to lower wavenumber confirms amide formation. |
| C-O Stretch | 1200–1300 cm⁻¹ (Acid C-O) | 1240 cm⁻¹ (Ether) | 1240–1250 cm⁻¹ (Ar-O-CH₃) | Methoxy band persists; Acid C-O disappears. |
| Amide II | — | 1620 cm⁻¹ (Scissoring) | 1530–1550 cm⁻¹ (N-H Bending) | Appearance of strong Amide II band confirms product. |
Technical Insight: The disappearance of the NH₂ doublet of p-Anisidine and the Carboxylic C=O of Salicylic acid are the primary "Go/No-Go" signals for reaction completion.
Comparative Analysis: Target vs. Structural Alternatives
Distinguishing the target from closely related analogs (e.g., unsubstituted Salicylanilide or the "Reverse Amide" isomer) requires attention to the fingerprint region and substituent effects.
Table 2: Differentiating Analogs
| Feature | Target (Methoxy-Substituted) | Alternative A: Salicylanilide (No Methoxy) | Alternative B: N-(2-hydroxyphenyl)-4-methoxybenzamide (Reverse Isomer) |
| Methoxy (C-O-C) | Strong band ~1030 & 1250 cm⁻¹ | Absent | Present |
| Amide I Position | ~1635 cm⁻¹ (Chelated) | ~1635 cm⁻¹ (Chelated) | ~1650 cm⁻¹ (Less stable chelation possible, but different electronics) |
| C-H Out-of-Plane | 820–830 cm⁻¹ (Para-substitution) | 750 & 690 cm⁻¹ (Mono-substituted ring) | 820–830 cm⁻¹ (Para) AND 750 cm⁻¹ (Ortho) |
| Fingerprint Logic | Methoxy + Para-sub pattern | No Methoxy | Methoxy + Ortho-sub pattern |
Key Differentiator: The C-H out-of-plane bending (oop) region (800–900 cm⁻¹) is definitive.
-
Target: Shows a strong band at ~825 cm⁻¹ characteristic of para-disubstitution (the anisidine ring) AND bands for the ortho-substituted salicylate ring.
-
Salicylanilide: Lacks the 825 cm⁻¹ band; shows bands for a mono-substituted phenyl ring (750/690 cm⁻¹).
Experimental Protocol: Self-Validating Workflow
This protocol ensures high reproducibility and accounts for the hygroscopic nature of KBr (if used).
Method: Attenuated Total Reflectance (ATR-FTIR) is recommended over KBr pellets for speed and to avoid moisture interference in the OH region.
Step-by-Step Characterization
-
Blank Acquisition:
-
Clean crystal with isopropanol.
-
Acquire background spectrum (air) to remove CO₂ (2350 cm⁻¹) and H₂O artifacts.
-
-
Sample Preparation:
-
Solid State: Place ~5 mg of dried N-(4-methoxyphenyl)salicylamide powder on the diamond crystal.
-
Pressure: Apply constant high pressure (clamp) to ensure intimate contact.
-
-
Acquisition Parameters:
-
Range: 4000–600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 (minimum) to improve Signal-to-Noise ratio.
-
-
Validation Check (The "Triad" Test):
-
Check 1: Is there a single sharp peak ~3300-3350 cm⁻¹? (Yes = Amide NH; Doublet = Unreacted Amine).
-
Check 2: Is the Carbonyl peak <1650 cm⁻¹? (Yes = Intramolecular H-bond; >1670 = Free acid or non-chelated impurity).
-
Check 3: Is the Methoxy doublet (1250/1030 cm⁻¹) present? (Yes = Anisidine moiety incorporated).[1][2][3]
-
Figure 2: The "Triad Test" Logic Flow for Rapid Purity Screening.
References
-
Endo, H., et al. (1980). Infrared Spectra and Intramolecular Hydrogen Bonding of Some Salicylanilides of Pharmaceutical Interest. Bulletin of the Chemical Society of Japan.[4] Link
-
Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004).[5][6][7] FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica.[6][7] Link
-
SpectraBase. Salicylanilide IR Spectrum. John Wiley & Sons.[8][9] Link
-
UCLA Chemistry. Table of Characteristic IR Absorptions. Link
-
PubChemLite. 2-hydroxy-4-methoxy-N-(4-methoxyphenyl)benzamide. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 4'-Methoxysalicylanilide
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 4'-methoxysalicylanilide. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles of related compounds, including salicylanilides and substituted benzanilides, to offer a robust predictive guide for researchers in drug development and analytical sciences. The comparison with structurally similar molecules provides a framework for the structural elucidation of novel salicylanilide derivatives.
Introduction: The Significance of Salicylanilides and Mass Spectrometry
Salicylanilides are a class of compounds with a broad spectrum of biological activities, including anthelmintic, antimicrobial, and anticancer properties. Understanding their metabolic fate and identifying their structure in complex matrices is crucial for drug development and toxicology studies. Mass spectrometry (MS) is an indispensable tool for this purpose, providing detailed structural information from minute amounts of sample. The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint that, when correctly interpreted, can reveal its molecular structure. This guide focuses on predicting the electron ionization (EI) and electrospray ionization (ESI) fragmentation pathways of 4'-methoxysalicylanilide, a representative member of this important class of compounds.
Predicted Fragmentation Patterns of 4'-Methoxysalicylanilide
The structure of 4'-methoxysalicylanilide, with its amide linkage, hydroxyl group, and a methoxy-substituted aromatic ring, presents several potential sites for fragmentation. The fragmentation pathways are expected to be influenced by the stability of the resulting ions and the potential for intramolecular rearrangements.
Electron Ionization (EI) Fragmentation
Under electron ionization, the molecule is expected to form a molecular ion (M+•) which then undergoes a series of fragmentation reactions. The primary fragmentation pathways are predicted to be:
-
Amide Bond Cleavage: This is a common fragmentation pathway for anilides.
-
α-Cleavage: Cleavage of the C-N bond can result in two primary fragment ions: the benzoyl cation and the anilide radical cation, or the benzoyl radical and the anilide cation. Due to the presence of the electron-donating hydroxyl group on the benzoyl ring and the methoxy group on the anilide ring, the charge is likely to be stabilized on both fragments.
-
Formation of the salicyl cation (m/z 121).
-
Formation of the 4-methoxyaniline radical cation (m/z 123).
-
-
Cleavage with Hydrogen Rearrangement (McLafferty-type rearrangement): While less common for aromatic amides, it is a possibility to consider.
-
-
"Proximity Effects" and Cyclization: As described for 2-substituted benzanilides, the presence of the hydroxyl group ortho to the amide linkage can lead to a "proximity effect".[1][2][3] This involves an intramolecular cyclization to form a protonated 2-arylbenzoxazole, followed by the elimination of a substituent. In the case of 4'-methoxysalicylanilide, this pathway might be less favored due to the hydroxyl group being on the salicylic acid moiety rather than a substituent on the aniline ring that gets eliminated. However, a related cyclization and elimination of water is a plausible pathway.
-
Fragmentation of the 4-Methoxyphenyl Group:
-
Loss of a methyl radical (•CH3) from the molecular ion to form an ion at [M-15]+.
-
Subsequent loss of carbon monoxide (CO) from the [M-15]+ ion.
-
The predicted major fragmentation pathways under EI are summarized in the table below and visualized in the accompanying diagram.
| Fragment Ion (m/z) | Proposed Structure/Formation | Significance |
| 243 | Molecular ion [M]+• | Confirms molecular weight. |
| 121 | [C7H5O2]+ | Salicyl cation, indicative of the salicylic acid moiety. |
| 123 | [C7H9NO]+• | 4-methoxyaniline radical cation, indicative of the aniline moiety. |
| 228 | [M-CH3]+ | Loss of a methyl radical from the methoxy group. |
| 200 | [M-CH3-CO]+ | Subsequent loss of CO from the [M-CH3]+ ion. |
| 93 | [C6H5O]+ | Phenoxy cation, from further fragmentation of the salicyl cation. |
| 77 | [C6H5]+ | Phenyl cation, from further fragmentation. |
Diagram of Predicted EI Fragmentation Pathways:
Caption: Predicted ESI fragmentation of 4'-methoxysalicylanilide.
Comparison with Structurally Related Compounds
Salicylanilide
The fragmentation of the parent compound, salicylanilide, provides a baseline for comparison. [4][5]Its EI mass spectrum is dominated by the molecular ion and fragments arising from the cleavage of the amide bond, namely the salicyl cation (m/z 121) and the aniline radical cation (m/z 93). The presence of the methoxy group in 4'-methoxysalicylanilide is expected to shift the aniline-related fragment to m/z 123 and introduce additional fragmentation pathways related to the methoxy group itself (loss of •CH3).
Other Substituted Benzanilides
Studies on various substituted benzanilides have shown that the position and nature of the substituent significantly influence the fragmentation pattern. [1][2][3]For instance, substituents in the 2-position of the aniline ring can lead to "proximity effects" involving cyclization and elimination of the substituent. While the 4'-methoxy substituent in our target molecule is not in a position to undergo this specific type of ortho-effect-driven cyclization and elimination, the general principles of how electron-donating groups influence charge stabilization and direct fragmentation are applicable. The electron-donating methoxy group is expected to stabilize the positive charge on the aniline moiety, potentially increasing the abundance of the corresponding fragment ion compared to unsubstituted salicylanilide.
Experimental Protocols
To experimentally verify the predicted fragmentation patterns, the following general protocols for mass spectrometry analysis can be employed.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of 4'-methoxysalicylanilide in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe.
-
GC-MS Method:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a suitable temperature (e.g., 150°C), ramp to a final temperature (e.g., 280°C) to ensure elution of the analyte.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: Prepare a dilute solution of 4'-methoxysalicylanilide (e.g., 1-10 µg/mL) in a solvent mixture compatible with ESI, such as methanol/water (50:50) with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization source.
-
LC-MS/MS Method:
-
LC System: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both containing 0.1% formic acid (positive mode) or a suitable buffer for negative mode.
-
MS Conditions:
-
Ionization Mode: ESI positive and negative.
-
Full Scan MS: Acquire a full scan spectrum to identify the precursor ions ([M+H]+ or [M-H]-).
-
Tandem MS (MS/MS): Select the precursor ion and subject it to collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen). Vary the collision energy to observe the formation of different fragment ions.
-
-
-
Data Analysis: Analyze the product ion spectra to identify the fragmentation pathways and compare them with the predicted patterns.
Conclusion
This guide provides a detailed prediction of the mass spectrometric fragmentation of 4'-methoxysalicylanilide under both EI and ESI conditions. The primary fragmentation pathways are expected to involve cleavage of the amide bond, influenced by the electronic effects of the hydroxyl and methoxy substituents. By comparing these predicted patterns with those of related compounds like salicylanilide, researchers can gain valuable insights for the structural characterization of novel salicylanilide derivatives. The provided experimental protocols offer a starting point for the empirical verification of these predictions, ultimately aiding in the advancement of drug discovery and development.
References
-
Lignac, G. P. G., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. European Journal of Mass Spectrometry, 27(5), 181-190. [Link]
-
Lignac, G. P. G., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. PMC. [Link]
-
Lignac, G. P. G., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. ResearchGate. [Link]
-
mzCloud. (2019). Benzanilide. [Link]
-
NIST. (n.d.). Methyl 4-methoxysalicylate, TMS derivative. In NIST Chemistry WebBook. [Link]
-
Khan Academy. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]
-
NIST. (n.d.). Salicylanilide. In NIST Chemistry WebBook. [Link]
-
MassBank. (2020). Salicylanilide. [Link]
Sources
A Comparative Guide to the UV-Vis Spectroscopic Analysis of 2-Hydroxy-N-(4-methoxyphenyl)benzamide
For researchers, scientists, and professionals in drug development, understanding the nuanced spectroscopic properties of a molecule is paramount for its characterization, quantification, and quality control. This guide provides an in-depth UV-Vis spectroscopic analysis of 2-Hydroxy-N-(4-methoxyphenyl)benzamide, a compound of interest in medicinal chemistry. In the absence of a publicly available, experimentally determined spectrum for this specific molecule, this guide will leverage a comparative approach. We will analyze the UV-Vis spectral data of structurally analogous compounds to predict and understand the spectroscopic behavior of our target molecule. This methodology not only offers a robust analytical framework but also underscores the fundamental principles of electronic transitions in aromatic compounds.
Theoretical Framework: Understanding the Chromophores
The UV-Vis spectrum of an organic molecule is dictated by the presence of chromophores, which are functional groups that absorb light in the ultraviolet and visible regions. In 2-Hydroxy-N-(4-methoxyphenyl)benzamide, the key chromophores are the two aromatic rings (the salicyl and the N-phenyl moieties) and the amide (-CONH-) linkage.
The electronic transitions responsible for UV-Vis absorption in these systems are primarily π → π* and n → π* transitions. The benzene ring of the salicyl group and the N-phenyl group contain delocalized π electrons that can be excited to higher energy π* orbitals. The amide group also possesses non-bonding (n) electrons on the oxygen and nitrogen atoms, which can be excited to a π* orbital. Generally, n→π* transitions are of lower energy and appear at longer wavelengths compared to π→π* transitions[1]. The presence of substituents on the aromatic rings, such as the hydroxyl (-OH) and methoxy (-OCH3) groups, can significantly influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.
Experimental Protocol: A Validated Approach
Instrumentation and Reagents
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.
-
Cuvettes: 1 cm path length quartz cuvettes are required for measurements in the UV region.
-
Solvents: Spectroscopic grade methanol and ethanol are recommended as they are transparent in the UV region of interest and can dissolve the analyte. The choice of solvent is critical, as it can influence the fine structure of the spectrum and the position of λmax through solvatochromic effects.
-
Analyte: 2-Hydroxy-N-(4-methoxyphenyl)benzamide of high purity.
-
Reference Compounds: Salicylanilide, Salicylamide, and 4-Methoxyacetanilide of high purity for comparative analysis.
Step-by-Step Methodology
-
Preparation of Stock Solutions: Accurately weigh a precise amount of 2-Hydroxy-N-(4-methoxyphenyl)benzamide and each reference compound to prepare stock solutions of known concentration (e.g., 1 mg/mL) in the chosen solvent (e.g., methanol).
-
Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions to determine the optimal concentration for analysis. The absorbance values should ideally fall within the linear range of the instrument, typically between 0.1 and 1.0.
-
Instrument Blank: Use the pure solvent in both the sample and reference cuvettes to record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvettes.
-
Sample Measurement: Record the UV-Vis spectrum of each working solution from 200 nm to 400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value for each compound. Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the molar concentration.
Comparative Analysis of UV-Vis Spectra
The UV-Vis spectrum of 2-Hydroxy-N-(4-methoxyphenyl)benzamide is expected to be influenced by its constituent parts: the salicylamide core and the N-(4-methoxyphenyl) substituent. By comparing its predicted spectrum with those of closely related molecules, we can gain significant insights.
| Compound | Structure | λmax (nm) (in Methanol/Ethanol) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| 2-Hydroxy-N-(4-methoxyphenyl)benzamide | Predicted: ~310-320 | Predicted: High | |
| Salicylanilide (2-Hydroxy-N-phenylbenzamide) | ~308 | ~3,981 | |
| Salicylamide | 235, 302 | Not specified | |
| 4-Methoxyacetanilide | ~245 | ~15,849 |
Note: The λmax and ε for Salicylanilide are derived from the NIST Chemistry WebBook spectrum in ethanol. The λmax for Salicylamide is from a reference for methanol/water solutions. The data for 4-Methoxyacetanilide is from spectral databases in ethanol. The values for the topic compound are predicted based on the analysis below.
Analysis of Structural Analogues
-
Salicylanilide: This is the closest structural analogue without the methoxy group on the N-phenyl ring. Its spectrum in ethanol shows a prominent absorption maximum around 308 nm. This absorption is attributed to the π → π* transitions of the conjugated system formed by the salicyl ring, the amide bond, and the N-phenyl ring.
-
Salicylamide: This molecule represents the core salicyl portion of the target compound. It exhibits two absorption maxima at 235 nm and 302 nm. The peak at 302 nm is likely due to the π → π* transition of the salicylamide chromophore, while the peak at 235 nm could be associated with another π → π* transition or an n → π* transition.
-
4-Methoxyacetanilide: This compound represents the N-(4-methoxyphenyl)amide portion. Its primary absorption is around 245 nm, which is characteristic of a substituted benzene ring. The methoxy group, being an electron-donating group, causes a bathochromic (red) shift compared to unsubstituted acetanilide.
Predicted Spectrum of 2-Hydroxy-N-(4-methoxyphenyl)benzamide
Based on the comparative data, we can predict the UV-Vis spectrum of 2-Hydroxy-N-(4-methoxyphenyl)benzamide. The core structure is that of salicylanilide. The addition of a methoxy group (-OCH3) at the para-position of the N-phenyl ring is expected to have a noticeable effect. The methoxy group is an auxochrome with electron-donating properties through resonance. This will increase the electron density in the π-system of the N-phenyl ring, leading to a bathochromic shift (a shift to a longer wavelength) of the main absorption band compared to salicylanilide.
Therefore, the λmax for 2-Hydroxy-N-(4-methoxyphenyl)benzamide is predicted to be in the range of 310-320 nm . The electron-donating nature of the methoxy group is also likely to increase the probability of the π → π* transition, resulting in a hyperchromic effect (an increase in molar absorptivity) compared to salicylanilide.
Conclusion and Future Directions
This guide provides a comprehensive framework for the UV-Vis spectroscopic analysis of 2-Hydroxy-N-(4-methoxyphenyl)benzamide through a comparative study of its structural analogues. Based on the analysis of salicylanilide, salicylamide, and 4-methoxyacetanilide, the target compound is predicted to exhibit a primary absorption maximum in the range of 310-320 nm in a polar protic solvent like methanol or ethanol, with a relatively high molar absorptivity.
For researchers in drug development, this predictive analysis serves as a valuable starting point for method development for the quantification and characterization of this compound. The next logical step would be the experimental verification of these predictions by synthesizing or obtaining a pure sample of 2-Hydroxy-N-(4-methoxyphenyl)benzamide and recording its UV-Vis spectrum according to the protocol outlined in this guide. Such experimental data would be a valuable contribution to the scientific literature.
References
-
Department of Chemistry, University of Calgary. Ch20: Spectroscopy Analysis: Amides. Available at: [Link]
-
NIST Chemistry WebBook. Salicylanilide. Available at: [Link]
- El-Sayed, Y. S. (1981). Analytical Profile of Salicylamide. In K. Florey (Ed.), Analytical Profiles of Drug Substances (Vol. 10, pp. 523-555). Academic Press.
-
PubChem. 4'-Methoxyacetanilide. Available at: [Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of 2-Hydroxy-n-(4-methoxyphenyl)benzamide: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for handling 2-Hydroxy-n-(4-methoxyphenyl)benzamide (CAS No. 42043-11-8) in a laboratory setting. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient workflow. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling analogous chemical compounds.
Hazard Assessment and Triage: Understanding the Risks
Anticipated Hazard Profile:
| Hazard Classification | Anticipated Risk for 2-Hydroxy-n-(4-methoxyphenyl)benzamide | Basis of Assessment |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1][2][3] | Based on SDS for 4-Methoxybenzamide and Benzamide.[1] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][3][4][5] | Based on SDS for 4-Methoxybenzamide and other similar compounds.[1][3][4][5] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1][3][4][5] | Based on SDS for 4-Methoxybenzamide and other similar compounds.[1][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[1][3] | Based on SDS for 4-Methoxybenzamide.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure. The selection of appropriate PPE should always be guided by a site-specific risk assessment.
Core PPE Requirements
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[6]
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement. In situations with a risk of splashing or dust generation, chemical safety goggles and a face shield should be worn.[1][6]
-
Skin and Body Protection : A lab coat or chemical-resistant apron should be worn to protect against incidental contact. For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls are recommended.[6]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust. If a fume hood is not available or if dust levels are expected to be significant, a NIOSH-approved respirator with a particulate filter is necessary.
Caption: Workflow for selecting appropriate PPE.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.
Step 1: Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] The container should be kept tightly closed.[1][3][5]
Step 2: Handling and Use
-
Designated Area : All handling of 2-Hydroxy-n-(4-methoxyphenyl)benzamide should occur in a designated area, such as a chemical fume hood, to control potential exposure.
-
Avoid Dust Formation : This compound is likely a solid. Handle it carefully to avoid generating dust.
-
Personal Hygiene : Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling and before leaving the laboratory.[1]
Step 3: Spill Management
-
Evacuation : In the event of a spill, evacuate non-essential personnel from the area.
-
Ventilation : Ensure the area is well-ventilated.
-
Containment and Cleanup : Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it into a suitable, labeled container for disposal.[7] Avoid creating dust during cleanup.
-
Decontamination : Clean the spill area with soap and water.
Caption: Lifecycle of 2-Hydroxy-n-(4-methoxyphenyl)benzamide in the lab.
Emergency Procedures: Rapid and Informed Response
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[4][8][9][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][11][8][9] |
Disposal Plan: Environmental Responsibility
All waste containing 2-Hydroxy-n-(4-methoxyphenyl)benzamide should be considered hazardous.
-
Waste Collection : Collect waste material in a clearly labeled, sealed container.
-
Disposal : Dispose of the waste through a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[1][5] Do not allow the chemical to enter drains or waterways.[7]
References
-
First Aid Procedures for Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]
-
Safety Data Sheet: BENZAMIDE FOR SYNTHESIS. (2016, April 28). Loba Chemie. Retrieved from [Link]
-
2-Hydroxy-N-(4-methoxyphenyl)benzamide. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Safety Data Sheet. (2013, September 9). Bio-Connect. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. westliberty.edu [westliberty.edu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. fishersci.com [fishersci.com]
- 10. gov.uk [gov.uk]
- 11. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
